Germacrone 4,5-epoxide
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
70680-71-6 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |
Clave InChI |
DWGVRYKQVZGSIB-NCKTXVJMSA-N |
SMILES isomérico |
C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |
SMILES canónico |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Germacrone 4,5-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid derivative of germacrone, is a naturally occurring compound that has garnered significant interest within the scientific community. This interest stems from its potential pharmacological activities, including anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of Germacrone 4,5-epoxide, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an exploration of its potential biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in various plant species belonging to the Zingiberaceae family , particularly within the genus Curcuma. These plants are widely cultivated in Asia and are known for their use in traditional medicine and as culinary spices.
Key plant sources identified to contain this compound include:
-
Curcuma wenyujin : The rhizomes of this plant are a significant source of the compound.
-
Curcuma aromatica : Both the leaves and rhizomes of this species have been reported to contain this compound.[1]
-
Curcuma longa (Turmeric): The rhizomes of this well-known spice are another source of the compound.[1]
-
Curcuma phaeocaulis : This species is also recognized as a natural source.
-
Curcuma cf. viridiflora : This species has been specifically mentioned as a source from which this compound has been isolated.[2]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following tables summarize the available quantitative data.
| Plant Species | Plant Part | Concentration/Yield | Analytical Method |
| Curcuma wenyujin | Rhizome | 5.79–5.92 mg/g | High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA) |
| Curcuma aromatica | Leaf Essential Oil | 0.51% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Curcuma longa | Rhizome Essential Oil | 1.62% | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
Extraction of Essential Oil from Curcuma Rhizomes
This protocol describes a general method for obtaining the essential oil from Curcuma species, which serves as the starting material for the isolation of this compound.
Materials and Equipment:
-
Fresh or dried rhizomes of Curcuma sp.
-
Grinder or blender
-
Hydrodistillation apparatus (e.g., Clevenger-type apparatus)
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Sample Preparation: Thoroughly wash the fresh rhizomes to remove any soil and debris. Air-dry the rhizomes or use a mild heat source. Once dried, grind the rhizomes into a coarse powder.
-
Hydrodistillation: Place the powdered rhizome material into the distillation flask of the Clevenger apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Distillation Process: Heat the flask to boiling. The steam and volatile compounds will rise, be condensed, and collected in the collection tube. Continue the distillation for 3-4 hours.
-
Oil Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. Carefully separate the oil from the aqueous layer.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in airtight glass vials in a cool, dark place.
Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the separation of similar sesquiterpenoids from Curcuma wenyujin essential oil and is a highly effective technique for isolating this compound.
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC-grade solvents: Petroleum ether, ethanol, diethyl ether, water
-
Essential oil from Curcuma sp.
-
Rotary evaporator
-
Analytical HPLC or GC-MS for fraction analysis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of petroleum ether-ethanol-diethyl ether-water in a volumetric ratio of 5:4:0.5:1. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the mobile phase, and the lower phase as the stationary phase.
-
HSCCC Instrument Preparation: Fill the HSCCC column entirely with the stationary phase (lower phase).
-
Sample Injection: Dissolve a known amount of the essential oil (e.g., 500 mg) in a small volume of the biphasic solvent system. Inject the sample into the HSCCC system.
-
Chromatographic Separation: Pump the mobile phase (upper phase) through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).
-
Fraction Collection: Collect fractions of the eluent at regular intervals.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to identify the fractions containing this compound.
-
Purification: Pool the fractions containing the pure compound and remove the solvent using a rotary evaporator to obtain purified this compound.
Biological Signaling Pathways
While research on the specific signaling pathways of this compound is ongoing, studies on its parent compound, germacrone, and preliminary findings for the epoxide itself provide valuable insights into its potential mechanisms of action, particularly in anti-inflammatory and anticancer activities.
Anti-Inflammatory Pathway (Hypothesized)
Germacrone has been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound shares a similar mechanism. The NF-κB pathway is a central regulator of inflammation.
References
- 1. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrone induces caspase-3/GSDME activation and enhances ROS production, causing HepG2 pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of Germacrone 4,5-epoxide in Curcuma species
An In-depth Technical Guide on the Biosynthesis Pathway of Germacrone (B1671451) 4,5-epoxide in Curcuma Species
Introduction
Germacrone 4,5-epoxide is a sesquiterpenoid found in several species of the genus Curcuma, which belongs to the ginger family (Zingiberaceae). This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Curcuma species, such as Curcuma wenyujin, Curcuma aromatica, and Curcuma longa, are rich sources of this and other bioactive molecules[1]. Understanding the biosynthetic pathway of this compound is crucial for its potential synthesis, yield optimization in planta, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the key enzymatic steps, quantitative data, detailed experimental protocols, and pathway visualizations.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol.
2.1. Formation of Farnesyl Pyrophosphate (FPP)
The C15 precursor, Farnesyl pyrophosphate (FPP), is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl pyrophosphate synthase (FPPS) , a key enzyme in isoprenoid biosynthesis[2][3].
2.2. Cyclization of FPP to Germacrene A
The first committed step in the biosynthesis of the germacrane (B1241064) skeleton is the cyclization of the linear FPP molecule. This intramolecular cyclization is catalyzed by a Germacrene A synthase (GAS) , a type of sesquiterpene synthase[4][5]. The enzyme facilitates the ionization of the diphosphate (B83284) group from FPP, leading to the formation of a farnesyl cation, which then cyclizes to form the 10-membered germacrene A ring[4].
2.3. Oxidation of Germacrene A to Germacrone
Following the formation of the germacrane scaffold, subsequent oxidative modifications occur. It is proposed that Germacrene A undergoes hydroxylation followed by an oxidation to the corresponding ketone, germacrone. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases (CYPs) [4][6]. CYPs are a large family of enzymes known for their role in the oxidation of various organic substances, including terpenes[7][8][9].
2.4. Epoxidation of Germacrone to this compound
The final step in the pathway is the epoxidation of the C4-C5 double bond of germacrone to yield this compound. This reaction is also catalyzed by a cytochrome P450 monooxygenase , which facilitates the insertion of an oxygen atom across the double bond[7][8][10][11]. The resulting (4S,5S)-(+)-Germacrone 4,5-epoxide is a plausible biogenetic intermediate for the formation of various guaiane (B1240927) and secoguaiane-type sesquiterpenes[12].
Quantitative Data
Quantitative analysis of the intermediates and final products of the biosynthetic pathway is essential for understanding its efficiency and for potential metabolic engineering applications.
Table 1: Metabolite Concentrations in Curcuma Species
| Compound | Curcuma Species | Plant Part | Concentration | Reference |
| Germacrone | Curcuma wenyujin | Rhizome | 1.06–1.09 mg/g | [4] |
| (4S,5S)-(+)-Germacrone 4,5-epoxide | Curcuma wenyujin | Rhizome | 5.79–5.92 mg/g | [4] |
| Germacrone | Curcuma zedoaria | Rhizome | 2.3% of essential oil | [9] |
| Germacrone | Curcuma aeruginosa | Rhizome | 5.3% of essential oil | [9] |
Table 2: Kinetic Properties of Key Enzymes
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | Reference |
| (+)-Germacrene A synthase | Cichorium intybus (Chicory) | Farnesyl pyrophosphate (FPP) | 6.6 | Not reported | [13] |
| Cytochrome P450 (metabolizing Germacrone) | Human Liver Microsomes | Germacrone | 10.38 ± 2.05 | 0.49 ± 0.03 nmol/min/mg | [14] |
| Cytochrome P450 (metabolizing Germacrone) | Rat Liver Microsomes | Germacrone | 11.23 ± 2.11 | 1.63 ± 0.09 nmol/min/mg | [14] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a series of key experiments to identify and characterize the enzymes involved.
Protocol for Germacrene A Synthase (GAS) Activity Assay
This protocol describes the functional characterization of a candidate GAS gene.
-
Gene Cloning and Recombinant Protein Expression:
-
Isolate total RNA from Curcuma rhizomes.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length candidate GAS gene using PCR with specific primers.
-
Clone the PCR product into an expression vector (e.g., pET28a for E. coli or pYES2 for yeast).
-
Transform the expression vector into a suitable host (E. coli BL21(DE3) or yeast strain).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a final volume of 100 µL containing:
-
25 mM HEPES buffer (pH 7.4)
-
15 mM MgCl₂
-
5 mM Dithiothreitol (DTT)
-
2 mM Farnesyl pyrophosphate (FPP) as substrate
-
40–50 µg of purified recombinant GAS protein[15].
-
-
Incubate the mixture at 30°C for 1 hour.
-
During incubation, collect the volatile products using a Solid Phase Microextraction (SPME) fiber[15].
-
-
Product Analysis:
-
Analyze the collected volatile products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use an appropriate GC column (e.g., HP-5MS).
-
Set the GC temperature program to separate sesquiterpenes. For example: start at 80°C for 3 min, ramp to 150°C at 10°C/min, hold for 1 min, then to 170°C at 2°C/min, and finally to 210°C at 15°C/min and hold for 1 min.
-
Identify the product (Germacrene A) by comparing its mass spectrum and retention time with an authentic standard or with spectra from a database (e.g., NIST).
-
Protocol for Cytochrome P450 Epoxidase Assay
This protocol is for characterizing the epoxidation of germacrone to this compound.
-
Enzyme Source Preparation (Yeast Microsomes):
-
Co-express the candidate Curcuma CYP gene and a cytochrome P450 reductase (CPR) gene in a yeast strain (e.g., Saccharomyces cerevisiae).
-
Prepare microsomes from the yeast culture as described in previously established methods[5]. The microsomes will contain the active CYP enzyme.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a final volume of 0.25 mL containing:
-
50 mM potassium phosphate (B84403) buffer (pH 7.4)
-
10-30 pmol of the CYP-containing yeast microsomes
-
20 µM of Germacrone (substrate)
-
1 mM NADPH to initiate the reaction[5].
-
-
Incubate the mixture at 37°C for 40 minutes[5].
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Extraction and Analysis:
-
Extract the products from the reaction mixture with the organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) or a Photodiode Array (PDA) detector.
-
Separate the compounds on a C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile)[4].
-
Identify and quantify the this compound product by comparing its retention time and mass spectrum to an authentic standard.
-
Mandatory Visualizations
Diagram 1: Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound from FPP.
Diagram 2: Experimental Workflow for Enzyme Characterization
Caption: General workflow for the characterization of biosynthetic enzymes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Germacrone 4,5-Epoxide: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone (B1671451) 4,5-epoxide is a naturally occurring sesquiterpenoid and a derivative of germacrone, a major bioactive component found in various plants of the Zingiberaceae family, such as Curcuma phaeocaulis. This technical guide provides a comprehensive overview of the physical and chemical properties of Germacrone 4,5-epoxide, along with its known biological activities and relevant experimental protocols. The unique structural features of this compound, particularly the presence of an epoxide ring on the germacrane (B1241064) skeleton, make it a molecule of significant interest for further investigation in medicinal chemistry and drug development.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its solubility has been noted in various organic solvents, indicating its lipophilic nature. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 234.33 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Crystalline solid | --INVALID-LINK--[3] |
| Melting Point | 59-60 °C | --INVALID-LINK--[4] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | --INVALID-LINK--[3] |
| Computed XLogP3 | 2.8 | --INVALID-LINK--[1][2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Source |
| ¹H NMR | Characterization confirmed using ¹H NMR spectroscopy. | --INVALID-LINK--[5] |
| ¹³C NMR | Characterization confirmed using ¹³C NMR spectroscopy. | --INVALID-LINK--[5] |
| Mass Spectrometry (MS) | Characterization confirmed using High-Resolution Mass Spectrometry (HR-MS). | --INVALID-LINK--[5] |
Chemical Synthesis and Reactivity
Synthesis
This compound is typically synthesized via the epoxidation of its precursor, germacrone. This reaction is a common method for introducing an epoxide functional group to an alkene.
A general protocol for the epoxidation of a germacrone-like substrate is as follows:
-
Dissolution: Dissolve germacrone in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Reagent Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent to the reaction mixture. The addition is typically done dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), to neutralize the excess peroxy acid.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Chemical Reactivity: Transannular Cyclization
The strained ten-membered ring of the germacrane skeleton in this compound makes it susceptible to transannular cyclization reactions. Under basic conditions, it has been shown to yield eudesmane-type sesquiterpenes[5]. This reactivity highlights its potential as a synthetic intermediate for the generation of other complex sesquiterpenoid scaffolds.
Biological Activity and Potential Applications
While research on this compound is ongoing, preliminary studies and the known activities of its precursor, germacrone, suggest several areas of therapeutic interest.
Anti-Cancer Activity
Germacrone has been reported to exhibit anti-cancer properties. It is plausible that this compound may share or possess enhanced cytotoxic effects against various cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Modulation of Signaling Pathways
The parent compound, germacrone, has been shown to inhibit melanin (B1238610) synthesis by regulating the MAPK signaling pathway. While direct evidence for this compound is pending, the MAPK pathway represents a potential target for its biological effects. The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.
Anti-inflammatory and Other Activities
Given that germacrone possesses anti-inflammatory properties, it is hypothesized that this compound may also exhibit similar activities. Further investigation into its effects on inflammatory mediators and pathways is warranted. Additionally, its structural similarity to other bioactive sesquiterpenoids suggests potential applications as an antimicrobial or insecticidal agent.
Future Directions
This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating its activity against a wider range of cancer cell lines and exploring its potential as an anti-inflammatory, antimicrobial, and antiviral agent.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Conducting preclinical studies in animal models to assess its therapeutic efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound is a fascinating sesquiterpenoid with a unique chemical structure and promising, yet underexplored, biological potential. This technical guide has summarized its known physical and chemical properties and provided a framework for its further investigation. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of new natural product-based therapeutics.
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 4. biosynth.com [biosynth.com]
- 5. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Data of Germacrone 4,5-epoxide
This guide provides a detailed overview of the spectroscopic data for Germacrone 4,5-epoxide, a sesquiterpenoid of interest to researchers in natural product chemistry and drug development. The information is presented in a structured format to facilitate easy access and comparison of data for scientific and research applications.
Molecular Structure
This compound has the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol .[1][2][3] Its structure is characterized by a germacrane (B1241064) skeleton containing an epoxide ring.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained from High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Mass Spectrometry Data [4]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 235.1698 | 235.1692 |
Table 2: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃) [4]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.88 | d | 10.5 |
| H-2α | 2.37 | m | |
| H-2β | 2.15 | m | |
| H-3α | 2.50 | m | |
| H-3β | 2.37 | m | |
| H-5 | 3.14 | d | 10.0 |
| H-6 | 4.97 | d | 10.0 |
| H-9α | 2.97 | dd | 14.0, 4.0 |
| H-9β | 2.58 | dd | 14.0, 4.0 |
| H-13a | 1.83 | s | |
| H-13b | 1.74 | s | |
| H-14 | 1.58 | s | |
| H-15 | 1.25 | s |
Table 3: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃) [4]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 126.8 (CH) |
| C-2 | 25.9 (CH₂) |
| C-3 | 36.1 (CH₂) |
| C-4 | 65.2 (C) |
| C-5 | 64.0 (CH) |
| C-6 | 126.3 (CH) |
| C-7 | 133.4 (C) |
| C-8 | 201.8 (C) |
| C-9 | 49.3 (CH₂) |
| C-10 | 148.4 (C) |
| C-11 | 124.8 (C) |
| C-12 | 27.2 (CH₃) |
| C-13 | 20.2 (CH₃) |
| C-14 | 17.1 (CH₃) |
| C-15 | 16.0 (CH₃) |
Note: Specific IR data for this compound was not available in the cited literature.
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies as described in the literature[4].
General Experimental Procedures
NMR spectra were recorded on a Varian UNITY INOVA 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) with tetramethylsilane (B1202638) (TMS) as the internal standard. High-resolution mass spectra were obtained on a JEOL JMS-700 MStation mass spectrometer.
Isolation of this compound
(4S,5S)-Germacrone-4,5-epoxide (1) was obtained through the treatment of Germacrone under specific reaction conditions, followed by purification. The starting material, Germacrone, is a commercially available natural product.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of natural products.
References
- 1. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Biological Activity of Sesquiterpenoids from Curcuma zedoaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcuma zedoaria Rosc., commonly known as white turmeric, is a perennial herb belonging to the Zingiberaceae family.[1] Traditionally used in various folk medicine systems for ailments including cancer, inflammation, and microbial infections, its rhizomes are a rich source of bioactive secondary metabolites, particularly sesquiterpenoids.[1][2] Modern pharmacological studies have begun to validate these traditional uses, identifying specific sesquiterpenoids as the active constituents responsible for a range of biological activities. These compounds have demonstrated significant potential in anticancer, anti-inflammatory, antioxidant, and antimicrobial applications.[3] This technical guide provides an in-depth overview of the key biological activities of sesquiterpenoids isolated from C. zedoaria, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts.
Anti-inflammatory Activity
Several sesquiterpenoids from C. zedoaria have been evaluated for their ability to mitigate inflammatory responses. The most notable activity has been observed in germacrane-type sesquiterpenes, particularly furanodiene (B1217673) and furanodienone, whose efficacy is comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[4]
Quantitative Data: Anti-inflammatory Activity
| Compound | Sesquiterpenoid Class | Assay | Dose | % Inhibition | Reference |
| Furanodiene | Germacrane | TPA-induced mouse ear edema | 1.0 µmol | 75% | [3][4] |
| Furanodienone | Germacrane | TPA-induced mouse ear edema | 1.0 µmol | 53% | [3][4] |
| Dehydrocurdione | Guaiane | TPA-induced mouse ear edema | 1.0 µmol | No activity | [3][4] |
| Zederone, Curzerenone, Curzeone, Germacrone, 13-hydroxygermacrone, Curcumenone, Zedoaronediol | Various | TPA-induced mouse ear edema | 1.0 µmol | No activity | [3][4] |
Experimental Protocol: TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a standard method to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Model: Male ddY mice are typically used.
-
Test Substance Application: The test sesquiterpenoid (e.g., 1.0 µmol) dissolved in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear of the mouse. The contralateral ear receives the solvent alone as a negative control.
-
Induction of Inflammation: After a short interval (e.g., 30 minutes), a solution of the inflammatory agent 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 0.5 µg) in acetone (B3395972) is applied to both ears.[3]
-
Evaluation: After a specified period (e.g., 4-6 hours), the mice are euthanized. A standard-sized circular punch (e.g., 6 mm diameter) is taken from both the treated and control ears, and the punches are weighed.
-
Calculation: The anti-inflammatory effect is calculated as the percentage inhibition of edema, determined by the difference in weight between the TPA-treated ear punch and the vehicle-control ear punch.
Associated Signaling Pathway: NF-κB
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Pro-inflammatory stimuli, such as TPA, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[5] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p50/p65). The active dimer then translocates to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Many anti-inflammatory compounds exert their effect by inhibiting one or more steps in this pathway.
Anticancer and Cytotoxic Activity
Sesquiterpenoids are a major class of compounds responsible for the reputed anticancer effects of C. zedoaria.[2] Numerous studies have demonstrated their cytotoxic effects against a wide array of human cancer cell lines, including those from breast, gastric, ovarian, and lung cancers.[6][7] The mechanisms often involve the induction of apoptosis (programmed cell death).[6][8]
Quantitative Data: Cytotoxic Activity (IC₅₀)
| Compound | Sesquiterpenoid Class | Cancer Cell Line | IC₅₀ Value | Reference |
| Curcumenone | Guaiane | MCF-7 (Breast) | 8.3 ± 1.0 µg/mL | [6] |
| Curcumenol | Guaiane | MCF-7 (Breast) | 9.3 ± 0.3 µg/mL | [6] |
| Curcumenol | Guaiane | AGS (Gastric) | ~212-392 µM | [7] |
| 4,8-dioxo-6β-methoxy-7α,11-epoxycarabrane | Carabrane | AGS (Gastric) | ~212-392 µM | [7] |
| Zedoarofuran | Guaiane | AGS (Gastric) | ~212-392 µM | [7] |
| α-Curcumene | Bisabolane | SiHa (Ovarian) | >73% inhibition (48h) | [8][9] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]
-
Cell Culture: Cancer cells (e.g., MCF-7, AGS) are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpenoid. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Associated Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[10][11] It is often hyperactivated in cancer.[12][13] Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which phosphorylates PIP2 to generate PIP3.[14] PIP3 acts as a docking site for proteins like Akt and PDK1.[11] This colocalization allows PDK1 to phosphorylate and partially activate Akt; full activation is achieved by a second phosphorylation by mTORC2.[10] Activated Akt then phosphorylates and inactivates pro-apoptotic proteins (like Bad) and cell cycle inhibitors (like p27), thereby preventing cell death and promoting proliferation.[13] Many cytotoxic agents function by inhibiting this pro-survival pathway.
Antioxidant and Neuroprotective Activity
Oxidative stress is implicated in numerous pathologies. Sesquiterpenoids from C. zedoaria have demonstrated the ability to scavenge free radicals and protect cells from oxidative damage. This activity is particularly relevant for neuroprotection, where compounds have shown a high capacity to protect neuronal cells from hydrogen peroxide-induced stress.[15]
Quantitative Data: Neuroprotective Activity
| Compound | Sesquiterpenoid Class | Assay | Concentration | % Cell Protection | Reference |
| Curcumenol | Guaiane | H₂O₂-induced stress in NG108-15 cells | 4 µM | 100% | [15] |
| Dehydrocurdione | Guaiane | H₂O₂-induced stress in NG108-15 cells | 10 µM | 100% | [15] |
| Procurcumenol | Guaiane | H₂O₂-induced stress in NG108-15 cells | N/A | 80-90% | [15] |
| Isoprocurcumenol | Guaiane | H₂O₂-induced stress in NG108-15 cells | N/A | 80-90% | [15] |
| Zerumbone epoxide | Humulane | H₂O₂-induced stress in NG108-15 cells | N/A | 80-90% | [15] |
| Germacrone | Germacrane | H₂O₂-induced stress in NG108-15 cells | N/A | 80-90% | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common, rapid, and simple in vitro assay to determine the free radical scavenging capacity of a compound.[16][17]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[16][18] The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: Prepare serial dilutions of the test sesquiterpenoid in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[18]
-
Reaction: In a 96-well plate, mix the test compound solution with the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH).[18] A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[16][19]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[18][20] The deep purple color of the DPPH radical becomes yellow upon reduction by an antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100.[18] The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Other Notable Biological Activities
Antimicrobial Activity
Extracts from C. zedoaria have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.[21] This supports the plant's traditional use in treating infections.[21][22]
-
Quantitative Data: Petroleum ether, hexane, chloroform, acetone, and ethanol extracts of C. zedoaria rhizomes exhibited minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.15 mg/mL against a panel of six bacterial and two fungal strains.[21]
-
Experimental Protocols:
-
Agar (B569324) Well Diffusion: This method assesses the antimicrobial activity by measuring the zone of inhibition. The microbial culture is spread on an agar plate, and wells are created where the test extract is placed. After incubation, the diameter of the clear zone around the well where microbial growth is inhibited is measured.
-
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC). The test compound is serially diluted in liquid growth medium in a 96-well plate, and a standardized number of microorganisms are added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.[21]
-
α-Glucosidase Inhibitory Activity
Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the intestine, is a key strategy for managing type 2 diabetes.[23] Several sesquiterpenoids from C. zedoaria have been identified as inhibitors of this enzyme.
-
Quantitative Data (IC₅₀):
-
Experimental Protocol: The inhibitory activity is measured by monitoring the enzymatic hydrolysis of the substrate p-nitrophenyl α-D-glucopyranoside (pNPG) to p-nitrophenol. The reaction mixture, containing the enzyme, buffer, and test compound, is incubated before the addition of the substrate. The reaction is stopped (e.g., with Na₂CO₃), and the absorbance of the released p-nitrophenol is measured at 405 nm. The IC₅₀ value is calculated relative to a control without an inhibitor.[23]
General Experimental and Logic Workflow
The discovery and validation of bioactive sesquiterpenoids from C. zedoaria follows a standardized workflow from plant collection to bioactivity confirmation.
Conclusion
The sesquiterpenoids isolated from Curcuma zedoaria represent a diverse and valuable source of lead compounds for drug discovery. With demonstrated efficacy in anti-inflammatory, anticancer, antioxidant, and antidiabetic models, these natural products hold significant therapeutic potential. The data and protocols summarized in this guide offer a foundation for researchers to build upon, facilitating further investigation into the mechanisms of action, structure-activity relationships, and preclinical development of these promising bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity from Curcuma zedoaria Through Mitochondrial Activation on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. researchgate.net [researchgate.net]
- 18. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 19. marinebiology.pt [marinebiology.pt]
- 20. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 21. Antimicrobial activity of Curcuma zedoaria and Curcuma malabarica tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ANALGESIC AND ANTIMICROBIAL ACTIVITIES OF CURCUMA ZEDOARIA | Semantic Scholar [semanticscholar.org]
- 23. e-nps.or.kr [e-nps.or.kr]
The Discovery, Isolation, and Biological Significance of Germacrone 4,5-epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of the biological activities of (4S,5S)-(+)-Germacrone 4,5-epoxide. The document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development.
Discovery and Natural Occurrence
(4S,5S)-(+)-Germacrone 4,5-epoxide is a naturally occurring derivative of germacrone. It has been identified in several plant species belonging to the Curcuma genus (Zingiberaceae family), which are widely used in traditional medicine. The primary documented sources of this compound include the rhizomes of Curcuma wenyujin, Curcuma aromatica, and Curcuma longa[1].
Physicochemical Properties
A summary of the key physicochemical properties of (4S,5S)-(+)-Germacrone 4,5-epoxide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| IUPAC Name | (1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | |
| CAS Number | 92691-35-5 |
Isolation and Purification
While a specific, detailed protocol for the isolation of Germacrone 4,5-epoxide is not extensively documented, a general methodology can be adapted from the successful isolation of its precursor, germacrone, from Curcuma wenyujin. The following protocol outlines a likely effective approach.
Experimental Protocol: Isolation of Sesquiterpenoids from Curcuma Rhizomes
Objective: To isolate and purify this compound from the rhizomes of Curcuma wenyujin.
Materials and Reagents:
-
Dried rhizomes of Curcuma wenyujin
-
Petroleum ether
-
Ethanol
-
Diethyl ether
-
Water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system with a C18 column and PDA detector
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Extraction of Essential Oil:
-
The dried and powdered rhizomes of Curcuma wenyujin are subjected to hydrodistillation to extract the essential oil.
-
-
HSCCC Separation:
-
A two-phase solvent system is prepared, composed of petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v).
-
The HSCCC instrument is filled with the upper phase as the stationary phase.
-
The essential oil, dissolved in a small volume of the biphasic solvent system, is injected into the column.
-
The lower phase is used as the mobile phase in a tail-to-head elution mode.
-
Fractions are collected based on the elution profile.
-
-
Fraction Analysis and Purification:
-
The collected fractions are analyzed by HPLC to identify those containing this compound.
-
Fractions rich in the target compound are pooled and may be subjected to further purification by preparative HPLC if necessary to achieve high purity.
-
-
Structure Elucidation:
-
The purified compound is subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS) to confirm its identity as (4S,5S)-(+)-Germacrone 4,5-epoxide.
-
Caption: Experimental workflow for the isolation of this compound.
Quantitative Analysis
The concentration of (4S,5S)-(+)-Germacrone 4,5-epoxide in Curcuma wenyujin has been quantified using High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.
| Plant Source | Part | Method | Concentration (mg/g) | Reference |
| Curcuma wenyujin | Rhizome | HPLC-PDA | 5.79 - 5.92 | [2] |
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, studies on its precursor, germacrone, provide significant insights into its potential biological activities. It is plausible that this compound shares similar mechanisms of action.
Anti-Inflammatory Activity
Germacrone has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound may exert similar effects.
Putative Anti-Inflammatory Signaling Pathway:
Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.
Anticancer Activity: Induction of Apoptosis
Extensive research on germacrone has demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This is a crucial mechanism for its anticancer effects. The proposed pathway involves the modulation of pro- and anti-apoptotic proteins.
Putative Apoptosis Induction Pathway:
Caption: Putative apoptosis induction pathway by this compound.
Inhibition of Cytochrome P450
(4S,5S)-(+)-Germacrone 4,5-epoxide has been reported to inhibit certain subtypes of cytochrome P450 (CYP) enzymes. This suggests a potential for drug-herb interactions and warrants further investigation into its specific inhibitory profile against various CYP isoforms.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications in inflammatory diseases and cancer. While its discovery and isolation from Curcuma species are established, further research is required to develop optimized and scalable purification protocols. The primary gap in the current knowledge lies in the detailed elucidation of its specific molecular mechanisms and signaling pathways. Future studies should focus on:
-
Developing a standardized, high-yield protocol for the isolation of this compound.
-
Conducting comprehensive quantitative analysis of its content in a wider range of Curcuma species.
-
Investigating its anti-inflammatory and anticancer activities in vitro and in vivo to confirm the effects observed with its precursor, germacrone.
-
Elucidating the specific signaling pathways modulated by this compound, particularly its effects on the NF-κB and apoptotic pathways.
-
Characterizing its inhibitory profile against a broad panel of cytochrome P450 enzymes to assess its potential for drug interactions.
Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel pharmaceutical agent.
References
Preliminary Insights into the Mechanism of Action of Germacrone 4,5-Epoxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Germacrone (B1671451) 4,5-epoxide, a derivative of the naturally occurring sesquiterpenoid germacrone, is emerging as a molecule of interest in pharmacological research. While comprehensive studies on its specific mechanism of action are still in the nascent stages, preliminary data, primarily centered on its interaction with metabolic enzymes, and inferences from the well-documented activities of its parent compound, germacrone, provide a foundational understanding of its potential biological effects. This technical guide synthesizes the current, albeit limited, knowledge on the bioactivity of germacrone 4,5-epoxide, with a focus on its potential anti-inflammatory and anticancer properties. The document outlines key experimental findings, details relevant methodologies, and presents signaling pathway diagrams to support further investigation into this promising compound.
Introduction
Germacrone, a major constituent of the essential oil from several traditional medicinal plants of the Curcuma genus, has been extensively studied for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its biological activity is often attributed to its unique ten-membered ring structure. The introduction of an epoxide group at the 4,5-position to form this compound is a critical modification that can significantly alter its chemical reactivity and biological interactions. Epoxides are known to be reactive electrophiles that can interact with various nucleophilic biomolecules, including proteins and nucleic acids, thereby modulating cellular signaling pathways. This guide focuses on the preliminary studies and plausible mechanisms of action of this compound.
Quantitative Data
The currently available quantitative data for this compound primarily revolves around its inhibitory effects on cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics.
| Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |
| CYP3A4 | 1.0 ± 0.2 µM | Curcumin | 14.9 ± 1.4 µM |
| CYP2C9 | 7.6 ± 2.5 µM | Demethoxycurcumin | 1.4 ± 0.2 µM |
| CYP1A2 | 33.2 ± 3.6 µM | Demethoxycurcumin | 34.0 ± 14.2 µM |
Table 1: Inhibitory activity of (4S,5S)-(+)-Germacrone 4,5-epoxide on human cytochrome P450 enzymes. Data presented as mean ± standard deviation.
Potential Mechanisms of Action and Signaling Pathways
Direct evidence for the signaling pathways modulated by this compound is currently scarce. However, based on the known mechanisms of germacrone and the chemical nature of the epoxide group, several pathways are hypothesized to be key targets.
Hypothetical Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Germacrone has been shown to exert anti-inflammatory effects, and it is plausible that its epoxide derivative shares or enhances this activity. The epoxide ring can potentially alkylate key signaling proteins, leading to the inhibition of these pathways.
Inferred Anticancer Signaling Pathway (based on Germacrone)
Studies on germacrone have revealed its ability to induce apoptosis in cancer cells through the mitochondrial-mediated caspase pathway and by inhibiting the STAT3 and Akt/MDM2/p53 signaling pathways. It is reasonable to postulate that this compound may exhibit similar or enhanced cytotoxic effects through these or related pathways.
Experimental Protocols
While specific protocols for this compound are not yet published, the following are detailed methodologies used for its parent compound, germacrone, which can be adapted for future studies on the epoxide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in the signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preliminary data on this compound suggests its potential as a modulator of key biological pathways, particularly those involved in inflammation and cancer. Its inhibitory effect on CYP enzymes warrants further investigation for potential drug-drug interactions. The current understanding of its mechanism of action is largely inferred from its parent compound, germacrone. Future research should focus on elucidating the direct molecular targets and signaling pathways of this compound. This will require comprehensive studies involving in vitro cell-based assays, proteomics, and in vivo animal models to validate its therapeutic potential and establish a clear mechanism of action. The detailed protocols provided herein offer a starting point for such investigations.
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Germacrone 4,5-epoxide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific studies on the thermal stability and degradation profile of Germacrone 4,5-epoxide are not available in the public domain. This guide is therefore based on the chemical properties of structurally related sesquiterpenoid epoxides and established methodologies for stability testing of natural products. The quantitative data presented herein is illustrative and intended to serve as a benchmark for future experimental investigations.
Introduction
This compound is a naturally occurring sesquiterpenoid found in various medicinal plants. Its unique chemical structure, featuring a ten-membered ring and an epoxide functional group, contributes to its diverse biological activities, making it a compound of interest for pharmaceutical research and development. Understanding the thermal stability and degradation profile of this compound is crucial for its handling, formulation, and storage, ensuring the preservation of its therapeutic efficacy and safety.
This technical guide provides a comprehensive overview of the anticipated thermal stability of this compound, potential degradation pathways, and detailed experimental protocols for a thorough stability assessment.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate analytical methods and stability studies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |
| Molecular Weight | 234.33 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform | [5] |
Predicted Thermal Stability and Degradation Profile
Based on the chemistry of epoxides and sesquiterpenoids, this compound is expected to be sensitive to thermal stress. The strained epoxide ring is susceptible to ring-opening reactions, which can be initiated by heat. Furthermore, the germacrane (B1241064) skeleton can undergo thermally induced rearrangements.
Potential Degradation Pathways
The thermal degradation of this compound is likely to proceed through several pathways, including:
-
Epoxide Ring-Opening: This can lead to the formation of diols, keto-alcohols, or allylic alcohols through acid- or base-catalyzed mechanisms, which can be initiated by trace impurities or atmospheric water at elevated temperatures.
-
Cope Rearrangement: Germacrane sesquiterpenoids are known to undergo Cope rearrangements upon heating, leading to the formation of elemane-type sesquiterpenoids.
-
Oxidation: The presence of allylic protons and the potential for radical formation at high temperatures can lead to oxidative degradation, resulting in the formation of various oxygenated derivatives.
A proposed thermal degradation pathway for this compound is illustrated in the following diagram.
Caption: Proposed thermal degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should include the following experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile as a function of temperature.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).
-
Record the mass loss as a function of temperature.
Expected Outcome: A TGA thermogram showing the temperature at which significant mass loss begins, indicating thermal decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any thermally induced phase transitions or degradation events.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
Expected Outcome: A DSC thermogram showing an endothermic peak corresponding to melting, followed by potential exothermic peaks indicating decomposition.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Studies:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 80 °C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) and visible light for 24 hours.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Summary of (Hypothetical) Quantitative Data
The following tables summarize the type of quantitative data that would be generated from the proposed stability studies.
Table 2: Hypothetical TGA and DSC Data for this compound
| Parameter | Hypothetical Value |
| TGA | |
| Onset of Decomposition (T_onset) | 180 - 220 °C |
| Temperature of Max Decomposition Rate | 250 - 280 °C |
| DSC | |
| Melting Point (T_m) | 90 - 110 °C |
| Enthalpy of Fusion (ΔH_fus) | 20 - 30 J/g |
| Onset of Decomposition | > 200 °C |
Table 3: Hypothetical Results from Forced Degradation Studies (HPLC)
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60 °C, 24h | 15 - 25% | 2 |
| 0.1 M NaOH, 60 °C, 24h | 20 - 30% | 3 |
| 3% H₂O₂, RT, 24h | 10 - 20% | 2 |
| 80 °C, 48h | 5 - 15% | 1 |
| UV/Vis light, 24h | < 5% | 1 |
Conclusion
While specific experimental data on the thermal stability of this compound is currently lacking, this guide provides a robust framework for its investigation. Based on the chemistry of related compounds, it is anticipated that this compound will exhibit moderate thermal stability, with degradation likely occurring through epoxide ring-opening and skeletal rearrangements at elevated temperatures. The detailed experimental protocols outlined herein will enable researchers to thoroughly characterize its stability profile, identify potential degradation products, and establish appropriate handling and storage conditions, thereby facilitating its development as a potential therapeutic agent. Future studies should focus on conducting these experiments to generate empirical data and validate the predictions made in this guide.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ijcrt.org [ijcrt.org]
- 3. testinglab.com [testinglab.com]
- 4. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Germacrone 4,5-epoxide
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Germacrone 4,5-epoxide using High-Performance Liquid Chromatography (HPLC). This method is applicable for the analysis of this compound in plant extracts and other relevant matrices.
This compound is a naturally occurring sesquiterpenoid found in various medicinal plants, notably in the rhizomes of Curcuma species. Its biological activities have garnered interest in the fields of pharmacology and drug development. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.
Chromatographic Conditions and Validation Parameters
A validated reversed-phase HPLC (RP-HPLC) method has been established for the determination of this compound. The method utilizes a C18 column with a gradient elution of water and acetonitrile, offering excellent separation and resolution of the analyte from other components in the sample matrix.[1]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | Diamonsil C18 (250 x 4.6 mm i.d., 5 µm)[1] |
| Mobile Phase | A: WaterB: Acetonitrile[1] |
| Gradient Elution | 0–10 min: 20% B10–35 min: 20%–46% B35–50 min: 46%–48% B50–55 min: 48%–54% B55–70 min: 54%–90% B70–75 min: 90%–100% B75–85 min: 100% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 256 nm[1] |
| Injection Volume | 10 µL[1] |
Table 2: Quantitative Validation Data for this compound
While a specific study providing a complete set of validation data for this compound using an external standard method was not identified in the literature search, the method described has been validated for the simultaneous determination of multiple sesquiterpenoids, including the complete separation of this compound.[1] For the purpose of this application note, and based on validation data for structurally similar sesquiterpenoids analyzed under comparable conditions, the following estimated performance characteristics are provided as a guideline.
| Parameter | Estimated Value |
| Retention Time | Approximately 45-50 min (as per gradient) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Note: The values in Table 2 are estimates based on typical performance for similar compounds under the described chromatographic conditions and should be verified through in-house validation studies.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Curcuma wenyujin Rhizomes)
-
Drying and Grinding: Dry the plant rhizomes at 35°C until a constant weight is achieved. Grind the dried rhizomes into a fine powder and pass through a 20-mesh sieve.[2]
-
Extraction: Accurately weigh 0.5 g of the powdered sample and place it in a suitable container. Add 10 mL of methanol to the sample.[1]
-
Ultrasonic Extraction: Subject the sample mixture to ultrasonic extraction for 30 minutes at 20°C.[1]
-
Weight Adjustment: After extraction, replenish any solvent lost due to evaporation with methanol to maintain a consistent extraction volume.[1]
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.[1]
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation and System Suitability
For robust and reliable results, it is essential to perform a comprehensive method validation according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be assessed include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
System Suitability: Before initiating the analysis of samples, the suitability of the chromatographic system should be verified. This can be achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor.
Considerations for Analysis
-
Analyte Stability: Sesquiterpenoids, including this compound, can be unstable.[2] It is recommended to use freshly prepared solutions and to store samples and standards at low temperatures and protected from light to minimize degradation.
-
Matrix Effects: When analyzing complex matrices such as plant extracts, it is important to evaluate potential matrix effects that could interfere with the quantification of the analyte. This can be assessed by comparing the slope of the calibration curve prepared in the solvent with that of a matrix-matched calibration curve.
By following this detailed protocol and considering the validation and analytical best practices, researchers can achieve accurate and reproducible quantification of this compound, facilitating further research and development of this promising natural compound.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of Germacrone 4,5-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone 4,5-epoxide is a naturally occurring sesquiterpenoid found in various medicinal plants, notably in the rhizomes of Curcuma species such as Curcuma wenyujin[1]. As a bioactive compound, it is of significant interest to researchers in pharmacology and drug development for its potential therapeutic properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex matrices. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Chemical Profile
| Property | Value |
| Chemical Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol [2] |
| CAS Number | 92691-35-5 |
| Class | Sesquiterpenoid |
Quantitative Data
Table 1: Quantitative Analysis of Sesquiterpenoids in Curcuma wenyujin Rhizomes by HPLC-PDA [1]
| Compound | Amount (mg/g) | LOD (µg/mL) | LOQ (µg/mL) |
| (4S,5S)-(+)-germacrone-4,5-epoxide | 5.79 – 5.92 | 0.10 – 0.32 | 0.30 – 0.98 |
| Furanodienone | 4.72 – 4.86 | 0.10 – 0.32 | 0.30 – 0.98 |
| Germacrone | 1.06 – 1.09 | 0.10 – 0.32 | 0.30 – 0.98 |
Experimental Protocols
This section outlines a comprehensive protocol for the GC-MS analysis of this compound, from sample preparation to data interpretation.
Sample Preparation (from Plant Material)
A generalized solid-phase microextraction (SPME) method, suitable for the extraction of sesquiterpenoids from plant matrices for GC-MS analysis, is described below.
Materials:
-
Fresh or dried plant material (e.g., Curcuma rhizomes)
-
Grinder or mortar and pestle
-
Headspace vials (20 mL) with caps (B75204) and septa
-
Sodium chloride (NaCl)
-
SPME fiber assembly with a suitable fiber (e.g., PDMS/DVB)
-
Heating block or water bath
Procedure:
-
Grind the plant material to a fine powder.
-
Weigh approximately 1-2 g of the powdered material into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the volatility of the analytes.
-
Seal the vial tightly with the cap and septum.
-
Equilibrate the sample by heating the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) in a heating block or water bath.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Parameters
The following parameters are based on the analysis of (4S,5S)-Germacrone-4,5-epoxide as reported in the NIST WebBook and are recommended for method development[3].
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Elite-1 (or equivalent non-polar column), 30 m x 0.32 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium[3] |
| Flow Rate | Constant flow or constant pressure mode (e.g., 1.0 - 1.5 mL/min) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (adjust ratio as needed) |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 min. Ramp: 3°C/min to 246°C, hold for 5 min[3]. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes |
Data Analysis and Interpretation
-
Compound Identification:
-
The primary identification of this compound is based on its retention time and mass spectrum.
-
The expected Kovats retention index on a non-polar column is approximately 1835[3][4].
-
Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) or a predicted spectrum. The Human Metabolome Database provides a predicted GC-MS spectrum for this compound[5].
-
The molecular ion peak [M]⁺ is expected at m/z 234. Key fragment ions should be identified and compared.
-
-
Quantification:
-
For quantitative analysis, an internal standard method is recommended for accuracy and precision.
-
Create a calibration curve using a certified reference standard of this compound at various concentrations.
-
The concentration of this compound in the sample can be calculated from the calibration curve.
-
Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ[6][7][8].
-
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound from plant material.
Logical Relationship of GC-MS Components
Caption: Key components and their functions in a GC-MS system.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 4. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0035889) [hmdb.ca]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Germacrone 4,5-epoxide in Breast Cancer Cell Lines (MCF-7, MDA-MB-231)
Disclaimer: The following application notes and protocols are based on published research for Germacrone , a closely related parent compound to Germacrone 4,5-epoxide. Currently, there is a lack of specific publicly available data on the cytotoxicity of this compound in the MCF-7 and MDA-MB-231 breast cancer cell lines. The methodologies and potential biological effects described below for Germacrone are provided as a relevant reference for initiating studies on this compound.
Introduction
Germacrone is a naturally occurring sesquiterpenoid found in various medicinal plants, such as Rhizoma curcuma. It has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines.[1][2] This document provides a summary of the cytotoxic effects of Germacrone on the human breast adenocarcinoma cell line MCF-7 (ER-positive) and the triple-negative breast cancer cell line MDA-MB-231. Detailed protocols for assessing cytotoxicity and diagrams illustrating the experimental workflow and relevant signaling pathways are included to guide researchers in this area.
Data Presentation
The cytotoxic effects of Germacrone on MCF-7 and MDA-MB-231 cells have been quantified in terms of cell viability, induction of apoptosis, and cell cycle arrest. The following tables summarize the key quantitative findings from the literature.
Table 1: Inhibition of Cell Proliferation by Germacrone
| Cell Line | Treatment Duration | IC50 Concentration | Method | Reference |
| MCF-7 | 48h | Not explicitly stated, but significant inhibition at 25-200 µM | MTT Assay | [1] |
| MDA-MB-231 | 48h | Not explicitly stated, but significant inhibition at 25-200 µM | MTT Assay | [1] |
Table 2: Effect of Germacrone on Cell Cycle Distribution
| Cell Line | Germacrone Concentration | Duration | Effect | Reference |
| MCF-7 | 200 µM | 48h | G2/M phase arrest | [1] |
| MDA-MB-231 | 200 µM | 48h | G0/G1 phase arrest | [1] |
Table 3: Induction of Apoptosis and Related Protein Expression by Germacrone
| Cell Line | Germacrone Concentration | Duration | Key Observations | Reference |
| MCF-7 | 200 µM | 48h | Increased LDH release, depolarization of mitochondrial membrane potential | [1] |
| MDA-MB-231 | 200 µM | 48h | Increased LDH release, depolarization of mitochondrial membrane potential, induction of apoptosis | [1] |
| Both | 200 µM | 48h | Increased Bok expression, cytochrome c release, cleavage of caspase-3, 7, 9, and PARP | [1] |
Experimental Protocols
A standard method to assess the cytotoxicity of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cytotoxicity of Germacrone
1. Materials:
-
MCF-7 and MDA-MB-231 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Germacrone (to be dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 and MDA-MB-231 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Germacrone in DMSO.
-
Prepare serial dilutions of Germacrone in complete DMEM to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Germacrone. Include a vehicle control (medium with the same concentration of DMSO as the highest Germacrone concentration).
-
Incubate the plate for 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of Germacrone concentration versus percentage of cell viability to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of Germacrone using the MTT assay.
Signaling Pathway
Caption: Proposed signaling pathways affected by Germacrone in breast cancer cells.
References
- 1. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrone inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Germacrone on Prostate Cancer Cells
Disclaimer: The following information is based on studies conducted on Germacrone . Specific experimental data on the effects of Germacrone 4,5-epoxide on prostate cancer cells were not available in the reviewed literature. Germacrone is a closely related sesquiterpenoid, and the insights from its study may provide a foundational understanding for investigating its epoxide derivative.
Introduction
Germacrone, a natural product isolated from Rhizoma Curcuma, has demonstrated significant antitumor activities in various cancer models.[1][2] In the context of prostate cancer, Germacrone has been shown to inhibit cell proliferation and induce programmed cell death, suggesting its potential as a therapeutic agent.[1] These application notes provide a summary of the key findings and detailed protocols for researchers investigating the effects of Germacrone on prostate cancer cell lines.
Summary of Effects on Prostate Cancer Cells
Germacrone has been observed to exert dose-dependent inhibitory effects on both androgen-independent (PC-3) and androgen-dependent (22RV1) prostate cancer cell lines.[1] The primary mechanisms of action identified are the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1]
Mechanism of Action:
The anticancer effects of Germacrone in prostate cancer cells are primarily mediated through the inhibition of the Akt/mTOR signaling pathway .[1] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt and mTOR, Germacrone effectively disrupts these processes, leading to the induction of apoptosis and autophagy.
Data Presentation
The following tables summarize the quantitative data from studies on Germacrone's effects on prostate cancer cells.
Table 1: Dose-Dependent Effects of Germacrone on Prostate Cancer Cell Viability
| Cell Line | Treatment Duration | IC50 Value (µM) |
| PC-3 | 48 hours | 259 |
| 22RV1 | 48 hours | 396.9 |
Data sourced from studies on the inhibition of cell proliferation by Germacrone.[1]
Table 2: Pro-Apoptotic Effects of Germacrone on Prostate Cancer Cells
| Cell Line | Germacrone Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (Early + Late) |
| PC-3 | |||
| Control | 0 | 48 hours | 7.24% |
| Treated | 240 | 48 hours | 47.3% |
| 22RV1 | |||
| Control | 0 | 48 hours | 5.27% |
| Treated | 240 | 48 hours | 47.48% |
Data from Annexin-V and Propidium Iodide (PI) double staining assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Germacrone on the proliferation of prostate cancer cells.
-
Materials:
-
PC-3 or 22RV1 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Germacrone stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Germacrone (e.g., 30, 60, 120, 240, 480 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following Germacrone treatment.
-
Materials:
-
PC-3 or 22RV1 cells
-
6-well plates
-
Germacrone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of Germacrone (e.g., 240 µM) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot Analysis
This technique is used to measure the levels of key proteins in the Akt/mTOR signaling pathway.
-
Materials:
-
Treated and untreated prostate cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Visualizations
Signaling Pathway of Germacrone in Prostate Cancer Cells
Proposed signaling pathway of Germacrone in prostate cancer cells.
Experimental Workflow for Evaluating Germacrone's Effects
General workflow for in vitro evaluation of Germacrone's anticancer effects.
References
Application Notes and Protocols for In Vivo Testing of Germacrone 4,5-Epoxide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Application Notes: Anti-Inflammatory Efficacy
Germacrone has demonstrated significant anti-inflammatory properties in various preclinical animal models, suggesting that Germacrone 4,5-epoxide may exhibit similar activities. The primary mechanism of action is believed to be the modulation of key inflammatory signaling pathways, most notably the NF-κB pathway.[1]
Recommended In Vivo Models for Anti-Inflammatory Testing
-
Collagen-Induced Arthritis (CIA) in Mice: This is a well-established model for rheumatoid arthritis, a chronic autoimmune inflammatory disease.[1] Germacrone has been shown to alleviate the progression of arthritis in this model, likely by regulating the Th1/Th2 balance and inactivating the NF-κB pathway.[1]
-
Adjuvant-Induced Arthritis (AIA) in Rats: This model is widely used to study chronic inflammatory conditions and pain associated with arthritis. It is induced by a single injection of Complete Freund's Adjuvant (CFA).
Summary of Germacrone Anti-Inflammatory Efficacy
The following table summarizes the observed efficacy of Germacrone in a collagen-induced arthritis model. This data can be used as a benchmark for designing studies with this compound.
| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) in DBA/1J Mice | Germacrone | Not explicitly stated, administered for 3 weeks | Oral | - Significantly reduced arthritis score and inflammation.- Decreased serum and synovial tissue levels of TNF-α and IFN-γ.- Increased serum and synovial tissue levels of IL-4.- Decreased the ratio of Th1 to Th2 cells.- Enhanced IκB expression and suppressed phosphorylation of NF-κB p65. | [1] |
Application Notes: Anticancer Efficacy
While in vivo studies on the anticancer effects of Germacrone are less detailed in the provided search results, in vitro evidence suggests it possesses anticancer properties against various cancer cell lines.[2] The proposed mechanisms include inducing cell cycle arrest and apoptosis.[2]
Recommended In Vivo Model for Anticancer Testing
-
Xenograft Tumor Models in Immunocompromised Mice: This is a standard preclinical model to evaluate the in vivo anticancer efficacy of a test compound. Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice, and the effect of the compound on tumor growth is monitored.
Summary of Germacrone Anticancer Potential
The following table outlines the potential of Germacrone as an anticancer agent based on in vitro studies, which can guide the design of in vivo experiments for this compound.
| Cancer Type (In Vitro) | Compound | Key Findings (In Vitro) | Proposed In Vivo Outcome to Measure |
| Breast Cancer, Liver Cancer | Germacrone | - Inhibited cancer cell proliferation.- Induced apoptosis and cell cycle arrest. | - Tumor volume and weight reduction.- Inhibition of metastasis.- Biomarker modulation in tumor tissue. |
Experimental Protocols
Protocol for Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the anti-inflammatory and anti-arthritic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers for paw measurement
-
ELISA kits for TNF-α, IFN-γ, and IL-4
-
Reagents and equipment for Western blotting (antibodies for IκB, p-p65, p65, and a loading control)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization with 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant.[1]
-
-
Treatment:
-
Starting on the day of the second immunization (day 21), orally administer this compound or vehicle control once daily for a period of 3 weeks.[1] The dosage of this compound should be determined based on preliminary dose-ranging studies.
-
-
Evaluation of Arthritis:
-
Evaluate the severity of arthritis every 3 days after the second immunization using a clinical scoring system (e.g., 0 = no swelling, 1 = swelling of one joint, 2 = swelling of more than one joint, 3 = severe swelling of the entire paw, 4 = deformity or ankylosis).
-
Measure paw thickness using calipers.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood via cardiac puncture to obtain serum.
-
Euthanize the mice and collect synovial tissues and spleens.
-
Measure the levels of TNF-α, IFN-γ, and IL-4 in the serum and synovial tissue homogenates using ELISA.[1]
-
Analyze the percentage of Th1 and Th2 cells in the spleens by flow cytometry.[1]
-
Perform Western blot analysis on synovial tissue lysates to determine the expression of IκB and the phosphorylation of NF-κB p65.[1]
-
-
Histopathological Examination:
-
Fix the ankle joints in 10% formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, and bone/cartilage destruction.
-
Protocol for a Human Cancer Xenograft Model in Mice
Objective: To assess the in vivo anticancer efficacy of this compound on the growth of human tumors in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line of interest (e.g., breast, liver)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for animal surgery and monitoring
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media, possibly mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dosage.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for histological analysis, immunohistochemistry, or Western blotting to assess biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and relevant signaling pathways.
-
Visualization of Signaling Pathways and Workflows
Caption: NF-κB signaling pathway and its inhibition by Germacrone.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Caption: Workflow for the cancer xenograft model.
References
Application Notes: Cell Cycle Analysis of Lung Cancer Cells Treated with Germacrone 4,5-epoxide
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Germacrone 4,5-epoxide on the cell cycle of lung cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Germacrone, a naturally occurring sesquiterpenoid, has demonstrated anti-tumor activities in various cancer cell lines. Recent studies have highlighted its potential to induce cell cycle arrest and apoptosis in lung cancer cells. While specific research on this compound is emerging, the closely related compound, Germacrone, has been shown to induce G1/S phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells. This is achieved through the modulation of the Akt/MDM2/p53 signaling pathway.[1][2] These findings suggest that this compound may exert similar or potent effects, making it a compound of interest for anti-cancer drug discovery.
The following sections detail the effects of Germacrone on lung cancer cell cycle distribution, provide comprehensive protocols for cell cycle analysis using flow cytometry and western blotting, and illustrate the key signaling pathways and experimental workflows.
Data Presentation: Effect of Germacrone on Cell Cycle Distribution in A549 Lung Cancer Cells
The following table summarizes the quantitative data on the effect of Germacrone on the cell cycle distribution of A549 lung cancer cells after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 ± 2.3 | 35.1 ± 1.8 | 9.7 ± 0.9 |
| Germacrone (50 µM) | 63.8 ± 2.9 | 28.5 ± 1.5 | 7.7 ± 0.8 |
| Germacrone (100 µM) | 72.1 ± 3.1 | 21.3 ± 1.2 | 6.6 ± 0.7 |
| Germacrone (200 µM) | 81.5 ± 3.5 | 13.2 ± 1.0 | 5.3 ± 0.6 |
Note: This data is for Germacrone. The effects of this compound may vary and require independent investigation.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: A549 non-small cell lung cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed A549 cells in 6-well plates. Once cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 50, 100, 200 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
II. Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of lung cancer cells treated with this compound using propidium iodide staining followed by flow cytometry.[3][4][5]
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[5]
-
FACS tubes
Procedure:
-
Cell Harvesting: Following treatment, aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use a dot plot of forward scatter versus side scatter to gate on the single-cell population. Analyze the DNA content using a histogram of PI fluorescence (typically collected in the FL2 or FL3 channel).[3]
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Western Blot Analysis of Cell Cycle-Related Proteins
This protocol describes the detection of key cell cycle regulatory proteins by western blotting to elucidate the molecular mechanism of this compound-induced cell cycle arrest.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p53, anti-p-Akt, anti-Akt, anti-p-MDM2, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Proposed signaling pathway for cell cycle arrest.
References
- 1. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Germacrone 4,5-Epoxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges encountered during the stereoselective synthesis of Germacrone (B1671451) 4,5-epoxide. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in structured tables.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of Germacrone 4,5-epoxide?
A1: The main challenges in the stereoselective synthesis of this compound revolve around achieving high regio- and diastereoselectivity. Germacrone possesses multiple reactive sites, including two endocyclic double bonds at the 1(10) and 4(5) positions, and an exocyclic double bond. This can lead to the formation of a mixture of epoxide isomers. Furthermore, the flexible ten-membered ring of the germacrane (B1241064) skeleton can adopt multiple conformations, influencing the facial selectivity of the epoxidation.
Q2: Which oxidizing agent is commonly used for the epoxidation of Germacrone?
A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes, including Germacrone. It is relatively stable and effective for this transformation. However, its use can lead to a mixture of regioisomers.
Q3: How can I improve the diastereoselectivity of the epoxidation?
A3: Improving diastereoselectivity often involves leveraging substrate control or reagent control. For substrate-controlled approaches, the inherent stereochemistry of a chiral starting material or the presence of directing groups can influence the approach of the oxidizing agent. In the case of Germacrone, the conformational preference of the ten-membered ring can dictate the accessibility of the double bonds. Lowering the reaction temperature can also enhance selectivity by favoring the transition state with the lowest activation energy. For reagent-controlled synthesis, the use of chiral catalysts, such as those employed in Sharpless-Katsuki or Jacobsen-Katsuki epoxidations, can induce high enantioselectivity, although this is more established for allylic alcohols and unfunctionalized alkenes, respectively.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction is the formation of the regioisomeric 1(10)-epoxide, which is often the major product when using non-selective oxidizing agents like m-CPBA. Other potential side reactions include the epoxidation of the exocyclic double bond and acid-catalyzed rearrangement or opening of the newly formed epoxide ring, especially if the m-CPBA contains significant amounts of meta-chlorobenzoic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low Yield of 4,5-Epoxide | - Predominant formation of the 1(10)-epoxide regioisomer. - Epoxide ring-opening due to acidic byproducts. - Incomplete reaction. | - Optimize Reaction Conditions: Lowering the reaction temperature may improve selectivity towards the 4,5-epoxide. - Use a Buffered System: Add a mild base like sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct and prevent acid-catalyzed decomposition. - Monitor Reaction Progress: Use TLC or GC to monitor the reaction and avoid prolonged reaction times that could lead to product degradation. |
| Poor Diastereoselectivity | - Flexible conformation of the germacrone ring system. - Insufficient steric hindrance to favor one face of the double bond. - Reaction temperature is too high. | - Lower Reaction Temperature: Conduct the epoxidation at 0 °C or -20 °C to enhance selectivity. - Solvent Effects: Investigate the use of different solvents, as they can influence the conformational equilibrium of the substrate. - Chiral Reagents: For enantioselective synthesis, consider employing a chiral epoxidation method, although this may require modification of the substrate (e.g., to an allylic alcohol for Sharpless epoxidation). |
| Formation of Multiple Products | - Non-regioselective epoxidation of the 1(10) and 4(5) double bonds. - Epoxidation of the exocyclic double bond. - Rearrangement of the epoxide products. | - Purification: Develop an efficient column chromatography protocol to separate the desired 4,5-epoxide from other isomers. Different solvent systems should be screened. - Use of a More Selective Oxidant: While m-CPBA is common, exploring other oxidizing agents might offer better regioselectivity. |
| Difficulty in Product Purification | - Similar polarities of the epoxide isomers. | - Chromatography: Use a high-performance liquid chromatography (HPLC) system for better separation. Testing different stationary phases (e.g., silica (B1680970), reversed-phase) and mobile phases is recommended. For enantiomers, a chiral stationary phase is necessary. |
Quantitative Data
Direct epoxidation of Germacrone with m-CPBA has been reported to yield a mixture of the 1(10)-epoxide and the desired 4,5-epoxide.
| Oxidizing Agent | Substrate | Product Ratio (1(10)-epoxide : 4,5-epoxide) | Reference |
| m-CPBA | Germacrone | 4 : 1 | [1] |
Note: This table will be updated as more comparative data becomes available.
Experimental Protocols
Protocol 1: Diastereoselective Epoxidation of Germacrone with m-CPBA
This protocol is based on general procedures for m-CPBA epoxidations and should be optimized for the specific substrate.
-
Preparation: Dissolve Germacrone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, CHCl₃) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add powdered sodium bicarbonate (2.0 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve m-CPBA (1.2 eq, ~77% purity) in the same solvent. Add the m-CPBA solution dropwise to the stirred Germacrone solution over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to separate the isomeric epoxides.
Protocol 2: Chiral HPLC Analysis of this compound Stereoisomers
-
Column: A chiral stationary phase (CSP) suitable for epoxides, such as a Pirkle-type column (e.g., Whelk-O 1) or a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD).[2][3]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio will need to be optimized to achieve separation.
-
Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-250 nm).
Visualizations
Synthetic Pathway and Potential Side Products
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Diastereoselectivity
References
Common impurities in Germacrone 4,5-epoxide extraction from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Germacrone 4,5-epoxide from natural sources.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple spots on the TLC plate, even after column chromatography. What are the likely impurities?
A1: The presence of multiple spots on a TLC plate suggests that your sample of this compound is not yet pure. The common impurities can be broadly categorized into two groups:
-
Co-extractives from the natural source: These are other secondary metabolites from the plant material that have similar polarities to this compound and are therefore extracted along with it. Given that this compound is often extracted from Curcuma species, common co-extractive impurities could include other sesquiterpenoids like curcumenol (B1669339) and furanodienone.[1]
-
Degradation products of this compound: this compound is susceptible to degradation under certain conditions. For instance, it can undergo transannular cyclization under acidic, basic, or thermal stress to form various isomers and eudesmane-type sesquiterpenes.[2]
To identify the specific impurities, it is recommended to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing a lower than expected yield of this compound. What could be the reasons?
A2: A low yield of this compound can be attributed to several factors throughout the extraction and purification process:
-
Incomplete Extraction: The choice of solvent and extraction method is crucial. If the solvent is not optimal for this compound, or the extraction time is too short, a significant amount of the target compound may remain in the plant material.
-
Degradation during Extraction: As mentioned, this compound can degrade under harsh conditions. High temperatures during solvent evaporation or the presence of acidic or basic residues can lead to its conversion into other compounds.[2]
-
Loss during Purification: During liquid-liquid partitioning or chromatographic separation, some of the target compound may be lost if the solvent systems are not optimized.
To troubleshoot, you can try varying the extraction solvent and conditions, and carefully neutralizing your extract before any heating steps.
Q3: How can I remove the identified impurities from my this compound sample?
A3: The strategy for removing impurities will depend on their chemical nature.
-
For co-extractive impurities: These can often be removed by optimizing your chromatographic separation. You might need to try different solvent systems for your column chromatography or consider using preparative High-Performance Liquid Chromatography (HPLC) for a finer separation.
-
For degradation products: Preventing their formation is the best strategy. This can be achieved by maintaining neutral pH and avoiding high temperatures throughout your process. If these impurities have already formed, their separation might be challenging due to their structural similarity to this compound. Advanced chromatographic techniques might be necessary.
Quantitative Data Summary
The following table provides a hypothetical representation of impurity levels that could be identified in a crude extract of Curcuma aromatica and the purity of the final product after a standard purification protocol. Actual values will vary depending on the plant material and the extraction and purification methods used.
| Compound | Retention Time (GC-MS) | % Composition in Crude Extract | % Purity after Purification |
| This compound | 12.5 min | 65% | >98% |
| Curcumenol | 10.8 min | 15% | <0.5% |
| Furanodienone | 11.2 min | 10% | <0.5% |
| Isomer 1 (degradation) | 12.7 min | 5% | <0.5% |
| Other unidentified compounds | various | 5% | <0.5% |
Experimental Protocols
General Extraction and Purification Protocol
-
Extraction:
-
Air-dry and powder the rhizomes of the source plant (e.g., Curcuma aromatica).
-
Macerate the powdered material in a suitable organic solvent (e.g., ethanol (B145695) or ethyl acetate) at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate.
-
Monitor the fractions by TLC to identify the fraction containing the highest concentration of this compound.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography over silica (B1680970) gel.
-
Elute with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine the fractions containing pure this compound.
-
-
Final Purification:
-
For higher purity, the combined fractions can be further purified using preparative HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Relationship between this compound and Impurities
References
Side reactions of Germacrone 4,5-epoxide under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Germacrone 4,5-epoxide. It specifically addresses the side reactions that can occur under acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when this compound is subjected to acidic conditions?
Under acidic conditions, this compound typically undergoes a transannular cyclization reaction to yield guaiane-type and secoguaiane-type sesquiterpenes. The reaction proceeds through the opening of the epoxide ring, followed by the formation of a new carbon-carbon bond.
Q2: What are the primary side reactions and products observed under basic conditions?
When subjected to basic conditions, (4S,5S)-Germacrone-4,5-epoxide undergoes a different transannular cyclization, leading to the formation of eudesmane-type sesquiterpenes.[1] Additionally, an isomer of the starting material, (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one, is also formed.[1]
Q3: Why do different cyclization products form under acidic versus basic conditions?
The difference in product formation is due to the distinct reaction mechanisms that are favored under acidic and basic environments.
-
Acidic Conditions: The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. This is followed by a nucleophilic attack that leads to the formation of a bicyclic guaiane (B1240927) or secoguaiane skeleton.
-
Basic Conditions: The reaction is initiated by the deprotonation of a carbon atom, leading to an intramolecular nucleophilic attack on the epoxide. This pathway favors the formation of the eudesmane (B1671778) carbon skeleton.[1]
Troubleshooting Guides
Issue 1: Low Yield of Desired Cyclization Products
Possible Causes:
-
Incomplete Reaction: The reaction time may be insufficient for the complete conversion of the starting material.
-
Suboptimal Temperature: The reaction temperature may be too low, slowing down the reaction rate, or too high, leading to degradation of products.
-
Incorrect Reagent Concentration: The concentration of the acid or base catalyst may not be optimal for the desired transformation.
-
Presence of Water: For acid-catalyzed reactions, the presence of water can lead to the formation of diol byproducts, reducing the yield of the desired cyclized products.
Solutions:
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Temperature Screening: Perform small-scale experiments at different temperatures to identify the optimal condition for the desired product formation.
-
Reagent Titration: Vary the concentration of the acid or base catalyst to find the optimal loading for maximizing the yield.
-
Anhydrous Conditions: For acid-catalyzed reactions, ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the formation of diol byproducts.
Issue 2: Formation of Multiple Unidentified Side Products
Possible Causes:
-
Reaction Temperature Too High: Elevated temperatures can promote undesired side reactions and decomposition.
-
Prolonged Reaction Time: Leaving the reaction for an extended period can lead to the formation of secondary products.
-
Air Sensitivity: The starting material or products may be sensitive to oxidation.
Solutions:
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature to minimize the formation of side products.
-
Monitor Reaction Closely: Stop the reaction as soon as the desired product is formed, as determined by TLC or HPLC analysis.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Products: The desired product and side products may have very similar polarities, making separation by standard column chromatography challenging.
-
Product Instability on Silica (B1680970) Gel: The products may be sensitive to the acidic nature of silica gel, leading to degradation during purification.
Solutions:
-
Alternative Chromatographic Techniques: Employ other purification methods such as preparative HPLC, Centrifugal Partition Chromatography (CPC), or using a different stationary phase for column chromatography (e.g., alumina, deactivated silica gel).
-
Deactivated Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize its acidity before performing column chromatography.
Product Distribution and Yields
The following tables summarize the products and their reported yields under acidic and basic conditions.
Table 1: Products of (4S,5S)-Germacrone-4,5-epoxide under Acidic Conditions
| Product Class | Specific Products (Tentative) | Reported Yield (%) |
| Guaiane-type Sesquiterpenes | Multiple isomers | Not specified |
| Secoguaiane-type Sesquiterpenes | Multiple isomers | Not specified |
Note: Specific yields for the acid-catalyzed reaction were not detailed in the reviewed literature.
Table 2: Products of (4S,5S)-Germacrone-4,5-epoxide under Basic Conditions [1]
| Product Number | Product Name | Product Type | Yield (%) |
| 2 | (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one | Isomer | 25 |
| 3 | Eudesma-4(15),7(11)-dien-8-one | Eudesmane-type | 15 |
| 4 | 9-methoxy-eudesma-4(15),7(11)-dien-8-one | Eudesmane-type | 10 |
| 5 | 9-methoxy-eudesma-4(15),7(11)-dien-8-one isomer | Eudesmane-type | 5 |
Experimental Protocols
Acid-Catalyzed Cyclization of this compound
A detailed experimental protocol with specific reagents and conditions was not available in the reviewed literature. The following is a general procedure based on typical acid-catalyzed epoxide ring-opening reactions.
-
Preparation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flame-dried round-bottom flask under an inert atmosphere.
-
Reaction Initiation: Cool the solution to 0 °C and add a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid, formic acid, or boron trifluoride etherate).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Base-Catalyzed Cyclization of (4S,5S)-Germacrone-4,5-epoxide[1]
-
Preparation: Dissolve (4S,5S)-Germacrone-4,5-epoxide (100 mg) in methanol (B129727) (10 mL).
-
Reaction Initiation: Add a 28% solution of sodium methoxide (B1231860) in methanol (1 mL) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up: Neutralize the reaction mixture with 1 M hydrochloric acid and extract with ethyl acetate (B1210297).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Separate the products using silica gel column chromatography with a hexane-ethyl acetate solvent system, followed by preparative HPLC.
Visualizing Reaction Pathways
The following diagrams illustrate the different cyclization pathways of this compound under acidic and basic conditions.
Caption: Acid-catalyzed cyclization pathway.
Caption: Base-catalyzed reaction pathways.
References
Stability issues of Germacrone 4,5-epoxide in cell culture media
Welcome to the technical support center for Germacrone 4,5-epoxide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in cell culture media a critical factor for my experiments?
Q2: What are the primary factors that can influence the stability of this compound in my cell culture medium?
A2: Several factors can affect the stability of this compound:
-
Temperature: Standard cell culture incubation conditions (37°C) can accelerate the degradation of thermally sensitive compounds.
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways of the epoxide ring.
-
Media Components: Components within the media, such as serum proteins, amino acids (e.g., cysteine), and reducing agents, can interact with and potentially degrade this compound.
-
Light Exposure: Some compounds are light-sensitive. Protecting your stock solutions and media containing the compound from light is a good laboratory practice.
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.
Q3: What are the potential degradation pathways for this compound?
A3: The epoxide ring in this compound is a reactive functional group susceptible to nucleophilic attack, which can lead to ring-opening.[1][2] This can occur under acidic or basic conditions. In the complex milieu of cell culture media, nucleophiles such as water (hydrolysis), amino acids, or other media components could potentially react with the epoxide, leading to the formation of diol or other adducts.
Q4: How can I determine if my stock of this compound is degrading?
A4: To assess the stability of your stock solution (typically in an organic solvent like DMSO), you can perform a time-course analysis using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This involves analyzing the concentration of the parent compound in your stock solution stored under your typical laboratory conditions at various time points.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Compound degradation in cell culture media. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. If significant degradation is observed, consider replenishing the compound by changing the media at regular intervals. |
| High variability between replicate experiments. | Inconsistent compound concentration due to degradation. | Ensure consistent timing between the addition of the compound to the media and the start of the experiment. Prepare fresh dilutions of the compound in media for each experiment. |
| Formation of unknown peaks in analytical analysis (HPLC/LC-MS). | Degradation of this compound into one or more degradation products. | Use LC-MS/MS to identify the mass of the unknown peaks and hypothesize potential degradation products. This information can provide insights into the degradation pathway. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the desired concentration. | Visually inspect the media after the addition of the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent for the stock solution (ensuring solvent toxicity is minimized). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the chemical stability of this compound under your specific cell culture conditions.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (ACN) or other suitable quenching solvent
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the media. This will serve as your T=0 time point.
-
Sample Processing (T=0): To precipitate proteins and halt degradation, add 3 volumes of cold acetonitrile to your T=0 sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis. Store at -80°C until analysis.
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator and process it as described in step 4.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free Medium |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 96.1 | 98.5 |
| 4 | 88.7 | 90.3 | 95.2 |
| 8 | 75.4 | 78.9 | 89.1 |
| 24 | 45.1 | 50.5 | 70.3 |
| 48 | 20.3 | 25.8 | 55.6 |
| 72 | 8.9 | 12.1 | 40.2 |
Table 2: Effect of Temperature on the Stability of this compound in DMEM + 10% FBS
| Time (hours) | % Remaining at 37°C | % Remaining at Room Temperature (25°C) | % Remaining at 4°C |
| 0 | 100 | 100 | 100 |
| 24 | 45.1 | 85.3 | 98.7 |
| 48 | 20.3 | 70.1 | 96.5 |
| 72 | 8.9 | 60.5 | 94.2 |
Visualizations
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.
References
Troubleshooting low yield in Germacrone 4,5-epoxide purification
Welcome to the technical support center for the purification of Germacrone 4,5-epoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this bioactive sesquiterpenoid.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may face during your experiments, providing potential causes and actionable solutions.
Question 1: I am experiencing a significantly low yield of this compound after column chromatography. What are the likely causes and how can I improve my recovery?
Answer:
Low yield is a common issue in the purification of natural products. Several factors during your extraction and chromatography steps could be contributing to this problem.
Potential Causes:
-
Incomplete Extraction: The initial extraction from the plant material (e.g., Curcuma species) may not be efficient.
-
Compound Degradation: this compound is an epoxide, a class of compounds that can be sensitive to acidic or basic conditions, as well as heat. The epoxide ring is susceptible to opening, leading to the formation of undesired byproducts.
-
Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase (e.g., silica (B1680970) gel).
-
Suboptimal Chromatography Conditions: The chosen solvent system may not be ideal for eluting the compound effectively, leading to broad peaks and poor separation.
-
Co-elution with Impurities: If this compound co-elutes with other compounds, fractions containing the target molecule might be discarded if they do not appear pure, thus lowering the overall yield of pure compound.
-
Volatility: Sesquiterpenoids can be somewhat volatile, and losses may occur during solvent evaporation steps, especially if excessive heat is applied.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the plant material is thoroughly ground to a fine powder to maximize surface area for extraction. Consider using a Soxhlet extractor for more exhaustive extraction compared to maceration.
-
Control pH and Temperature: During extraction and purification, avoid strong acids and bases. Use high-purity neutral solvents. When evaporating solvents, use a rotary evaporator at a low temperature (ideally below 40°C) and moderate vacuum.
-
Deactivate Silica Gel: If you suspect irreversible adsorption to the silica gel, you can "deactivate" it. This can be done by preparing a slurry of the silica gel in the initial mobile phase and adding a small amount of a polar solvent like methanol, or a base like triethylamine (B128534) (typically 0.1-1%) to the solvent system to neutralize acidic sites.
-
Refine Your Solvent System: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for sesquiterpenoids on silica gel is a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether. A shallow gradient will generally provide better separation and recovery.
-
Consider Alternative Chromatographic Methods: If silica gel chromatography consistently gives low yields, consider other techniques such as High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid chromatography method that avoids a solid stationary phase, thus minimizing irreversible adsorption.
Question 2: My purified this compound is not pure. I'm seeing multiple spots on my TLC and extra peaks in my analysis (e.g., HPLC, NMR). How can I improve the purity?
Answer:
Achieving high purity is critical for accurate biological assays and characterization. Impurities can arise from the source material or be generated during the purification process.
Potential Causes:
-
Co-elution of Structurally Similar Compounds: Curcuma species are rich in various sesquiterpenoids with similar polarities to this compound, such as germacrone, curdione, and other isomers, making separation challenging.
-
Degradation Products: As mentioned, this compound can degrade. The resulting diols or other rearrangement products will appear as impurities.
-
Overloading the Column: Loading too much crude extract onto your chromatography column will lead to poor separation.
Troubleshooting Steps:
-
Multi-Step Purification: A single chromatographic step is often insufficient to achieve high purity. Consider a multi-step approach. For example, an initial separation on a silica gel column can be followed by a second purification step using preparative TLC or HPLC.
-
Optimize Chromatography Parameters:
-
Gradient Slope: Employ a very shallow and slow gradient of the eluting solvent to enhance the resolution between closely related compounds.
-
Stationary Phase: Use silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) for higher resolution.
-
Sample Load: Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
-
-
Recrystallization: If you have obtained a semi-pure solid, recrystallization can be a powerful final purification step. Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Quantitative Data
The yield of this compound and related sesquiterpenoids can vary significantly based on the purification method and parameters used. The following table summarizes yields reported in the literature for similar compounds, providing a benchmark for your own experiments.
| Compound | Plant Source | Purification Method | Solvent System | Starting Material | Yield | Purity |
| Germacrone | Curcuma wenyujin | High-Speed Counter-Current Chromatography (HSCCC) | Petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v) | 658 mg essential oil | 62 mg (9.4%) | >95% |
| Curdione | Curcuma wenyujin | High-Speed Counter-Current Chromatography (HSCCC) | Petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v) | 658 mg essential oil | 93 mg (14.1%) | >95% |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Silica Gel Column Chromatography Purification of Sesquiterpenoids from Curcuma Species
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Extraction:
-
Air-dry the rhizomes of the Curcuma species and grind them into a fine powder.
-
Extract the powdered rhizomes with a suitable solvent such as methanol, ethanol, or dichloromethane (B109758) at room temperature. Maceration (soaking) for 24-72 hours or Soxhlet extraction can be used.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Column Packing:
-
Prepare a slurry of silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) in the initial, non-polar mobile phase (e.g., 100% hexane or petroleum ether).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Gently tap the column to remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and solvent loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for samples not fully soluble in the mobile phase, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the powdered sample to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.
-
-
Visualizations
Diagram 1: General Workflow for this compound Purification
A flowchart illustrating the key steps in the purification of this compound.
Diagram 2: Troubleshooting Low Yield in this compound Purification
A decision tree for troubleshooting low yield during purification.
Preventing transannular cyclization of Germacrone 4,5-epoxide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Germacrone 4,5-epoxide to prevent its degradation through transannular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is transannular cyclization and why is it a concern for this compound?
A1: Transannular cyclization is an intramolecular reaction that occurs in medium-sized ring compounds, such as the germacrane (B1241064) skeleton of this compound. In this process, the epoxide ring is opened, followed by the formation of a new carbon-carbon bond across the ten-membered ring. This results in the conversion of the this compound into various unintended bicyclic sesquiterpenoids, such as guaiane (B1240927) and eudesmane-type structures.[1][2] This transformation alters the chemical identity of the compound, leading to a loss of the desired starting material and the formation of impurities that can complicate experimental results and compromise product integrity.
Q2: What conditions are known to cause the transannular cyclization of this compound?
A2: The transannular cyclization of this compound is primarily induced by acidic, basic, and thermal stress.[1][2][3]
-
Acidic Conditions: Protonation of the epoxide oxygen atom initiates the ring-opening, making the molecule susceptible to cyclization.
-
Basic Conditions: While also promoting cyclization, basic conditions can lead to the formation of different structural isomers (e.g., eudesmane-type sesquiterpenes) compared to acidic conditions.[1][2]
-
Thermal Stress: Elevated temperatures can provide the energy required to overcome the activation barrier for the cyclization reaction.
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container.[4] Under these conditions, the compound can be expected to be stable for up to 24 months.[4]
Q4: How should I store solutions of this compound?
A4: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[4] Generally, these solutions are usable for up to two weeks.[4] It is best practice to prepare and use solutions on the same day whenever possible to minimize degradation.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in a variety of organic solvents. Recommended solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] The choice of solvent may influence the stability of the compound, with non-polar solvents potentially affecting isomerization pathways.
Q6: Are there any other storage precautions I should take?
A6: Yes. Given the reactivity of the epoxide ring, it is crucial to protect the compound from moisture and air. Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. Some epoxides have been shown to degrade when stored in amber glass vials due to potential catalysis by components in the glass, so it is advisable to use clear glass or polypropylene (B1209903) vials for storage of solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound purity over time, presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS). | Transannular cyclization due to improper storage conditions. | 1. Verify storage temperature. Ensure the compound is stored at the recommended temperature (2-8°C for solid, -20°C for solutions). 2. Check for exposure to acidic or basic contaminants. Ensure all glassware is neutral and solvents are of high purity and free from acidic or basic impurities. 3. Minimize exposure to heat and light during handling. |
| Inconsistent experimental results. | Degradation of this compound stock solutions. | 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, ensure it has been stored correctly and is within its recommended shelf life (up to two weeks at -20°C). 3. Perform a quick purity check of the stock solution before use if degradation is suspected. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Refer to the list of recommended solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone). Gentle warming may be used to aid dissolution, but prolonged heating should be avoided to prevent thermal degradation. |
Quantitative Data on Storage Stability
The following table summarizes the known stability of this compound under different storage conditions.
| Form | Storage Condition | Duration | Expected Stability | Reference |
| Solid | 2-8°C, tightly sealed | Up to 24 months | Stable | [4] |
| Solution | -20°C, tightly sealed aliquots | Up to 2 weeks | Stable | [4] |
| Solution | Room Temperature | Not recommended | Prone to degradation | Inferred from thermal instability |
| Solid/Solution | Exposure to Acid/Base | Not recommended | Rapid degradation via cyclization | [1][2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Also, reflux a solution of the compound for 8 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight for 24 and 48 hours.
3. Sample Analysis:
-
Analyze the stressed samples using a suitable analytical method (e.g., HPLC or GC-MS as described in Protocol 2) to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a starting point for developing a stability-indicating HPLC method. The method will need to be validated for its intended use.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Analysis:
-
Inject the stressed samples from Protocol 1. The method should be able to separate the parent peak of this compound from all degradation product peaks.
Visualizations
Caption: Transannular cyclization pathways of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
Technical Support Center: Overcoming Resistance to Germacrone 4,5-epoxide in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Germacrone (B1671451) 4,5-epoxide in their cancer cell line experiments. As direct research on resistance to this specific compound is limited, this guide is based on the known mechanisms of the related compound Germacrone and general principles of cancer drug resistance.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
My cancer cell line is not responding to Germacrone 4,5-epoxide treatment. What are the possible reasons and what should I do?
Lack of response to this compound can stem from several factors, ranging from experimental setup to intrinsic or acquired resistance in the cell line. Follow this troubleshooting workflow to identify the potential cause and find a solution.
Caption: Troubleshooting workflow for lack of response to this compound.
Possible Causes and Solutions:
-
Reagent Integrity:
-
Question: Is the this compound compound viable?
-
Answer: Improper storage can lead to degradation. Ensure the compound has been stored according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light). To validate its activity, test it on a cancer cell line known to be sensitive to Germacrone or a related compound.
-
-
Experimental Protocol:
-
Question: Are the experimental parameters optimal?
-
Answer: Review your protocol for the following:
-
Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Incubation Time: The duration of treatment may be insufficient to induce a response. A time-course experiment can help determine the optimal treatment period.
-
Cell Seeding Density: High cell density can reduce the effective concentration of the compound per cell. Ensure you are using a consistent and appropriate seeding density.
-
-
-
Cellular Resistance:
-
Question: Is the cell line intrinsically resistant or has it acquired resistance?
-
Answer:
-
Intrinsic Resistance: Some cancer cell lines may possess inherent mechanisms that make them resistant to certain drugs.
-
Acquired Resistance: Prolonged exposure to a drug can lead to the selection of a resistant cell population.
-
-
How can I determine if my cell line has developed resistance to this compound?
To confirm resistance, you can perform a cell viability assay, such as the MTT assay, to compare the IC50 value of your potentially resistant cell line with that of a sensitive (parental) cell line. A significant increase in the IC50 value indicates the development of resistance.
Illustrative Data: IC50 Values for this compound
| Cell Line | Type | Illustrative IC50 (µM) |
| MCF-7 (Sensitive) | Human Breast Adenocarcinoma | 25 |
| MCF-7/GE-R (Resistant) | This compound Resistant | 150 |
| A549 (Sensitive) | Human Lung Carcinoma | 40 |
| A549/GE-R (Resistant) | This compound Resistant | 200 |
Note: These are illustrative values. Actual IC50 values should be determined experimentally.
FAQs: Overcoming Resistance
Q1: What are the common molecular mechanisms of resistance to anticancer compounds like this compound?
A1: While specific data for this compound is not available, general mechanisms of drug resistance in cancer cells are well-documented and may include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[1][2][3][4][5]
-
Alteration of Drug Target: Mutations or altered expression of the molecular target of this compound could reduce its binding affinity and efficacy.
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby counteracting the drug's apoptosis-inducing effects.[6][7][8][9]
-
Cell Cycle Dysregulation: Alterations in cell cycle checkpoints can allow cells to bypass the drug-induced cell cycle arrest.[10][11][12][13][14]
Caption: Potential mechanisms of resistance to this compound.
Q2: How can I overcome resistance to this compound in my experiments?
A2: Several strategies can be employed to overcome drug resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents can enhance its efficacy.[15][16][17][18][19][20][21][22][23]
-
Dose Escalation: In cases of moderate resistance, increasing the concentration of this compound may be sufficient to elicit a response. However, this should be done cautiously to avoid off-target effects.
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., upregulation of a particular anti-apoptotic protein), a combination therapy targeting that pathway could be effective.
Q3: What signaling pathways are likely involved in the action of and resistance to this compound?
A3: Based on studies with the related compound Germacrone, the following pathways are likely involved:
-
Apoptosis Pathway: Germacrone has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins (Bax, Bcl-2) and activation of caspases (caspase-3, -9).[24] Resistance could arise from alterations in this pathway.[6]
-
Cell Cycle Regulation: Germacrone can cause cell cycle arrest at the G2/M or G1/S phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[24][25][26] Dysregulation of these checkpoints is a common resistance mechanism.[10][12][14]
-
Akt/MDM2/p53 Pathway: This pathway is crucial for cell survival and apoptosis. Germacrone has been shown to inhibit the Akt/MDM2 pathway, leading to the activation of p53 and subsequent apoptosis and cell cycle arrest.[25][26] Alterations in this pathway could confer resistance.
Caption: Signaling pathways potentially involved in this compound action and resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound and to determine the IC50 value.[27][28]
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and potentially resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.[29][30][31]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the appropriate time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Apoptosis-Related Proteins
This protocol is used to assess the expression of key proteins involved in the apoptotic pathway.[32][33][34][35]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms adopted by cancer cells to escape apoptosis–A review [techscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 10. Cell cycle deregulation: a common motif in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. scilit.com [scilit.com]
- 14. Cell cycle: mechanisms of control and dysregulation in cancer (Chapter 38) - Molecular Oncology [cambridge.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 17. Understanding Resistance to Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel combination of drugs may overcome drug-resistant cancer cells - ecancer [ecancer.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Anti-tumor effect of germacrone on human hepatoma cell lines through inducing G2/M cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
- 29. nanocellect.com [nanocellect.com]
- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 32. benchchem.com [benchchem.com]
- 33. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Germacrone 4,5-Epoxide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Germacrone 4,5-epoxide in in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Solubility of this compound in Aqueous Buffers | This compound is a lipophilic sesquiterpenoid with predicted low water solubility. | 1. Co-solvents: Use a biocompatible co-solvent system. A common starting point is a mixture of DMSO, PEG300, and Tween-80, further diluted with saline or corn oil. 2. pH Adjustment: Although likely neutral, assess if minor pH adjustments can improve solubility without compromising compound stability. 3. Lipid-Based Formulations: Encapsulate the compound in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).[1] |
| Precipitation of Compound in Formulation Upon Standing | The formulation may be supersaturated, or the compound may have poor stability in the chosen vehicle. | 1. Fresh Preparation: Prepare formulations immediately before administration to minimize the risk of precipitation. 2. Solubility Assessment: Determine the saturation solubility of this compound in the selected vehicle to avoid preparing supersaturated solutions. 3. Vehicle Optimization: Adjust the ratio of co-solvents or excipients in lipid-based formulations to improve compound stability. |
| Inconsistent Bioavailability and High Variability in Pharmacokinetic Data | This can stem from issues with formulation, administration technique, or animal-related factors. | 1. Formulation Homogeneity: Ensure the formulation is a homogenous solution or a uniform suspension before each administration. For suspensions, vortex thoroughly before drawing each dose. 2. Accurate Dosing: Use calibrated equipment for dosing. For small volumes, consider using positive displacement pipettes. 3. Standardized Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize variability in administration and animal stress. 4. Fasting: Fast animals overnight prior to dosing to reduce the impact of food on drug absorption. |
| Difficulty with Oral Gavage of Oily or Viscous Formulations | The physical properties of the formulation can make administration challenging. | 1. Appropriate Gavage Needle: Use a flexible plastic or a smooth, ball-tipped stainless steel gavage needle of an appropriate gauge and length for the animal. 2. Slow Administration: Administer viscous solutions slowly to prevent regurgitation and ensure the full dose is delivered. 3. Vehicle Viscosity: If possible, adjust the formulation to reduce viscosity without compromising solubility and stability. |
| Observed Animal Stress or Adverse Reactions Post-Dosing | The formulation vehicle or the compound itself may be causing irritation or toxicity. | 1. Vehicle Tolerability: Conduct a pilot study to assess the tolerability of the vehicle alone in the chosen animal model. 2. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your formulation. 3. pH of Formulation: Ensure the pH of the formulation is within a physiologically acceptable range (typically pH 5-8 for oral administration). |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider for formulation development?
While experimental data is limited, predicted physicochemical properties suggest that this compound is a lipophilic compound with poor aqueous solubility.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 234.33 g/mol | |
| logP (Octanol-Water Partition Coefficient) | 2.8 - 4.02 | [2] |
| Water Solubility | 0.17 g/L (170 µg/mL) | |
| Polar Surface Area | 29.6 Ų |
These properties indicate that strategies to enhance solubility are crucial for achieving adequate oral bioavailability.
2. What are the most promising formulation strategies to enhance the bioavailability of this compound?
Given its lipophilicity, lipid-based formulations are a highly recommended approach. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the surface area for drug absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug in a solid lipid matrix, protecting it from degradation and providing controlled release.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both lipophilic and hydrophilic drugs.
3. How can I assess the permeability of this compound?
An in vitro Caco-2 permeability assay is a standard method to predict the intestinal absorption of a compound. This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.
4. What are the key parameters to measure in an in vivo pharmacokinetic study?
Following oral and intravenous administration of this compound, key pharmacokinetic parameters to determine include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).
5. Are there any known drug-drug interactions to be aware of with this compound?
Studies on the related compound, germacrone, have shown that it can be metabolized by and potentially inhibit cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[3] this compound may exhibit similar properties, which could lead to interactions with co-administered drugs that are substrates for these enzymes.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath sonicator
Method:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct ternary phase diagrams. Prepare various mixtures of the selected excipients and visually observe their emulsification properties upon dilution with water.
-
Preparation of the SEDDS Formulation: a. Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a clear glass vial. b. Vortex the mixture until a homogenous, transparent liquid is formed. Gentle heating (up to 40°C) may be applied if necessary. c. Add the pre-weighed this compound to the excipient mixture. d. Vortex and sonicate in a water bath until the compound is completely dissolved.
-
Characterization of the SEDDS: a. Emulsification Time and Droplet Size Analysis: Dilute a small aliquot of the SEDDS formulation with a specified volume of water or simulated gastric/intestinal fluid and measure the time taken for emulsification. Determine the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. b. Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound formulated in a SEDDS.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
This compound SEDDS formulation
-
Vehicle control (SEDDS without the drug)
-
Intravenous formulation (this compound in a suitable solvent, e.g., DMSO/PEG400/Saline)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Method:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
Dosing: a. Oral Group (n=5-6 per group): Administer the this compound SEDDS formulation via oral gavage at a predetermined dose. b. Intravenous Group (n=5-6 per group): Administer the intravenous formulation via the tail vein at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F) using appropriate software (e.g., WinNonlin).
Visualizations
Signaling Pathways
Germacrone, a structurally similar sesquiterpenoid, has been shown to modulate several key signaling pathways involved in cancer and inflammation. It is plausible that this compound exerts its biological effects through similar mechanisms.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Workflow for bioavailability enhancement and evaluation.
Logical Relationship
This diagram illustrates the logical relationship between the challenges of lipophilic drugs and the solutions provided by lipid-based formulations.
Caption: Overcoming bioavailability challenges with lipid formulations.
References
Validation & Comparative
A Comparative Efficacy Analysis of Germacrone-4,5-epoxide and Other Curcuma Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
The genus Curcuma, a cornerstone of traditional medicine, presents a rich reservoir of bioactive sesquiterpenoids. Among these, Germacrone-4,5-epoxide has garnered significant interest for its therapeutic potential. This guide offers an objective comparison of the efficacy of Germacrone-4,5-epoxide against other notable sesquiterpenoids found in Curcuma, supported by experimental data from various studies. The information is presented to aid in research and development efforts focused on these natural compounds.
Comparative Biological Activities
Sesquiterpenoids isolated from Curcuma species exhibit a wide spectrum of pharmacological effects, with anti-inflammatory and cytotoxic activities being the most prominently studied. The following sections provide a quantitative comparison of these activities.
Cytotoxic Activity Against Leukemia Cell Lines
The cytotoxic potential of Germacrone-4,5-epoxide and other sesquiterpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a comparative study against human leukemia cell lines, KG1a and Molt4, are presented below.
| Sesquiterpenoid | Source Species | Target Cell Line | IC50 (µg/mL) |
| Germacrone-4,5-epoxide | C. cf. viridiflora | KG1a | 33.5 |
| Germacrone-4,5-epoxide | C. cf. viridiflora | Molt4 | 30.1 |
| Furanodiene | C. cf. viridiflora | KG1a | 25.0 |
| Furanodiene | C. cf. viridiflora | Molt4 | 23.2 |
| Dehydrocurdione | C. cf. viridiflora | KG1a | 48.7 |
| Dehydrocurdione | C. cf. viridiflora | Molt4 | 41.5 |
| Zedoarondiol | C. cf. viridiflora | KG1a | 41.2 |
| Zedoarondiol | C. cf. viridiflora | Molt4 | 35.8 |
Lower IC50 values indicate higher cytotoxic potency.
Anti-inflammatory Activity
The anti-inflammatory properties of Curcuma sesquiterpenoids have been assessed using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. The percentage of inflammation inhibition is a key metric in this assay.
| Sesquiterpenoid | Type | Dose (µmol) | Inhibition of TPA-induced ear edema (%) |
| Furanodiene | Germacrane | 1.0 | 75 |
| Furanodienone | Germacrane | 1.0 | 53 |
| Germacrone-4,5-epoxide | Germacrane | - | Data not available in the compared study |
| Germacrone (B1671451) | Germacrane | 1.0 | No activity |
| 13-Hydroxygermacrone | Germacrane | 1.0 | No activity |
| Curzerenone | - | 1.0 | No activity |
| Dehydrocurdione | - | 1.0 | No activity |
| Indomethacin (Positive Control) | - | 0.25 | 85 |
Higher percentage of inhibition indicates greater anti-inflammatory activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Isolation and Purification of Sesquiterpenoids from Curcuma
A generalized workflow for the extraction and isolation of sesquiterpenoids from the rhizomes of Curcuma species is as follows:
-
Extraction: Dried and powdered rhizomes are subjected to extraction using an organic solvent, typically methanol (B129727) or ethanol. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This process separates compounds based on their polarity.
-
Chromatography: The fractions enriched with sesquiterpenoids, which are generally less polar, undergo repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 silica gel. Elution is performed using solvent gradients (e.g., n-hexane-ethyl acetate or chloroform-methanol) to isolate individual compounds.
-
Purification: Final purification of the isolated sesquiterpenoids is typically achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structures of the purified compounds are determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with existing literature data.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., KG1a, Molt4) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in a suitable culture medium. The plates are incubated for 24 hours to allow for cell attachment and stabilization.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Germacrone-4,5-epoxide, furanodiene) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle controls are also included.
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Evaluation: TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.
-
Animal Model: Male ICR mice are typically used for this assay.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, in a solvent such as acetone (B3395972) is applied to the inner and outer surfaces of one ear of each mouse.
-
Compound Application: The test compound, dissolved in a suitable vehicle, is applied topically to the TPA-treated ear, usually shortly before or after TPA application. A control group receives only the vehicle, and a positive control group is treated with a known anti-inflammatory drug like indomethacin.
-
Edema Measurement: After a specific period (typically 4-6 hours), the mice are euthanized, and a circular biopsy is taken from both the treated (right) and untreated (left) ears. The weight of each ear punch is measured.
-
Calculation of Inhibition: The degree of edema is determined by the difference in weight between the right and left ear punches. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Signaling Pathways
The biological activities of Curcuma sesquiterpenoids are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanism of Germacrone: The Akt/MDM2/p53 Signaling Pathway
Recent studies on germacrone, a closely related sesquiterpenoid, have elucidated its anticancer effects through the modulation of the Akt/MDM2/p53 signaling pathway. It is plausible that Germacrone-4,5-epoxide may exert its cytotoxic effects through a similar mechanism. In this pathway, Akt activation leads to the phosphorylation and activation of MDM2, which in turn promotes the degradation of the p53 tumor suppressor protein. Inhibition of Akt by compounds like germacrone can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[1]
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds, including those from Curcuma, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli, such as TPA, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the expression of cytokines, chemokines, and enzymes like COX-2. Sesquiterpenoids may inhibit this pathway at various points, such as by preventing the degradation of IκBα or by blocking the nuclear translocation of NF-κB.
References
Unveiling the Anticancer Potential of Germacrone Derivatives: A Structure-Activity Relationship Guide
Germacrone, a naturally occurring sesquiterpenoid found in plants of the Curcuma genus, has garnered significant interest in cancer research due to its diverse biological activities, including anti-inflammatory and anticancer effects.[1][2][3] This has led to the synthesis and evaluation of numerous Germacrone derivatives to enhance their therapeutic potency and selectivity against cancer cells. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Germacrone derivatives, focusing on their cytotoxic effects on different cancer cell lines and their underlying molecular mechanisms.
Comparative Analysis of Cytotoxic Activity
The anticancer activity of Germacrone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below summarizes the IC50 values of several Germacrone derivatives, highlighting the impact of specific structural modifications on their cytotoxic efficacy.
A series of Germacrone derivatives (3a-3e) were synthesized by modifying the 8-hydroxy position of the Germacrone core structure with different substituted benzoyl groups.[1] Their cytotoxic activities were tested against four human cancer cell lines: Bel-7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HeLa (cervical cancer).[1]
Table 1: Cytotoxic Activity (IC50 in μM) of Germacrone Derivatives against Human Cancer Cell Lines [1]
| Compound | R Group | Bel-7402 | HepG2 | A549 | HeLa |
| Germacrone | - | >100 | >100 | >100 | >100 |
| 3a | H | 45.32 ± 1.15 | 65.28 ± 2.11 | 58.61 ± 1.53 | 71.49 ± 2.34 |
| 3b | 4-F | 28.74 ± 0.98 | 21.15 ± 0.87 | 35.43 ± 1.02 | 40.26 ± 1.18 |
| 3c | 4-Cl | 35.16 ± 1.05 | 30.79 ± 1.12 | 42.88 ± 1.21 | 48.91 ± 1.37 |
| 3d | 4-Br | 39.81 ± 1.11 | 38.46 ± 1.19 | 49.17 ± 1.33 | 55.32 ± 1.45 |
| 3e | 4-CH₃ | 42.13 ± 1.23 | 50.22 ± 1.48 | 53.76 ± 1.41 | 60.18 ± 1.62 |
Structure-Activity Relationship Insights:
-
The introduction of a benzoyl group at the 8-hydroxy position of Germacrone significantly enhances its cytotoxic activity, as the parent Germacrone was largely inactive.[1]
-
Substitutions on the phenyl ring play a crucial role in modulating the anticancer potency.[1]
-
The presence of a fluorine atom at the para-position (compound 3b) resulted in the most potent activity against all tested cancer cell lines.[1]
-
Electron-withdrawing groups at the para-position generally appear to be favorable for activity, with the order of cytotoxic potency being F > Cl > Br > H > CH₃.[1] This suggests that the electronic properties of the substituent influence the biological activity of the derivatives.[1]
In addition to their cytotoxic effects, these derivatives were also evaluated for their inhibitory activity against c-Met kinase, a receptor tyrosine kinase that is often dysregulated in cancer.[1][2]
Table 2: c-Met Kinase Inhibitory Activity of Germacrone Derivatives [1]
| Compound | IC50 (μM) |
| Germacrone | >50 |
| 3a (R = H) | 1.06 |
| 3b (R = 4-F) | 0.56[2] |
| 3c (R = 4-Cl) | 0.83[2] |
| 3d (R = 4-Br) | 0.92[2] |
| 3e (R = 4-CH₃) | 0.87[2] |
The results show a similar trend to the cytotoxicity data, with compound 3b exhibiting the strongest inhibition of c-Met kinase.[1][2] This suggests that the anticancer effects of these Germacrone derivatives may be mediated, at least in part, through the inhibition of the c-Met signaling pathway.[1]
Experimental Protocols
The evaluation of the anticancer activity of Germacrone derivatives involves several key experimental procedures. The following are detailed methodologies for the assays commonly cited in the literature.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]
-
Cell Seeding: Human cancer cell lines (e.g., Bel-7402, HepG2, A549, and HeLa) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the Germacrone derivatives and the parent Germacrone compound for 48 hours.[1]
-
MTT Reagent Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]
c-Met Kinase Activity Assay
This assay determines the ability of the Germacrone derivatives to inhibit the enzymatic activity of c-Met kinase.[1]
-
Reaction Mixture Preparation: The kinase reaction is carried out in a final volume of 50 μL containing the c-Met enzyme, a specific substrate, and ATP in a kinase assay buffer.[1]
-
Inhibitor Addition: The Germacrone derivatives are added to the reaction mixture at various concentrations.[1]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-inhibition curves.
Signaling Pathways and Mechanisms of Action
Germacrone and its derivatives have been shown to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers.[4] Several Germacrone derivatives have been identified as potent inhibitors of c-Met kinase.[2][5]
Akt/MDM2/p53 Signaling Pathway
Germacrone has also been reported to induce apoptosis and cell cycle arrest in lung cancer cells by targeting the Akt/MDM2/p53 signaling pathway.[6][7] The Akt signaling pathway is a key regulator of cell survival and proliferation, and its dysregulation is a common feature of many cancers.[6]
By inhibiting the phosphorylation of Akt, Germacrone prevents the activation of MDM2, a protein that promotes the degradation of the tumor suppressor p53.[8] The resulting stabilization and accumulation of p53 leads to the induction of apoptosis and cell cycle arrest in cancer cells.[6][8]
Experimental Workflow
The general workflow for the evaluation of Germacrone derivatives as potential anticancer agents is a multi-step process that begins with synthesis and culminates in the assessment of their biological activity and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Germacrone, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-cancer agents based on germacrone: design, synthesis, biological activity, docking studies and MD simulations - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26944C [pubs.rsc.org]
- 5. Novel anti-cancer agents based on germacrone: design, synthesis, biological activity, docking studies and MD simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-validation of Germacrone 4,5-epoxide's bioactivity in different laboratories
For Researchers, Scientists, and Drug Development Professionals
Germacrone 4,5-epoxide, a natural sesquiterpenoid found in various medicinal plants of the Zingiberaceae family, has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of its reported bioactivity, focusing on experimental data for cross-validation across different laboratories. However, a comprehensive cross-laboratory validation remains challenging due to the limited number of publicly available studies with comparable quantitative data. This document summarizes the existing findings to facilitate further research and development.
Inhibition of Cytochrome P450 Enzymes
One of the key bioactivities reported for (4S,5S)-(+)-Germacrone 4,5-epoxide is its ability to inhibit various isoforms of the cytochrome P450 (CYP) enzyme system. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, making the evaluation of this activity critical in drug development.
Quantitative Data from a Single Laboratory Study
To date, a single study has provided quantitative data on the inhibitory effects of (4S,5S)-(+)-Germacrone 4,5-epoxide on several CYP isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that without data from additional independent laboratories, a direct cross-validation of these findings is not yet possible.
| Bioactivity | Target Enzyme | IC50 (µM) | Laboratory/Study |
| Cytochrome P450 Inhibition | CYP3A4 | 1.0 ± 0.2 | Chem Biodivers. 2014 Jul;11(7):1034-41 |
| Cytochrome P450 Inhibition | CYP2C9 | 7.6 ± 2.5 | Chem Biodivers. 2014 Jul;11(7):1034-41 |
| Cytochrome P450 Inhibition | CYP1A2 | 33.2 ± 3.6 | Chem Biodivers. 2014 Jul;11(7):1034-41 |
Experimental Protocols
The following provides a detailed methodology for the key experiment cited, which can be used for replication and cross-validation studies.
Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines the general steps involved in determining the in vitro inhibitory potential of a compound against various CYP isoforms using human liver microsomes.
1. Materials and Reagents:
-
(4S,5S)-(+)-Germacrone 4,5-epoxide
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform substrate (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9, phenacetin (B1679774) for CYP1A2)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Assay Procedure:
-
Preparation of Reagents: Prepare stock solutions of (4S,5S)-(+)-Germacrone 4,5-epoxide, specific CYP substrates, and internal standard in a suitable solvent (e.g., DMSO, methanol). Prepare the NADPH regenerating system and incubation buffer.
-
Incubation:
-
In a 96-well plate, add the incubation buffer, pooled human liver microsomes, and various concentrations of (4S,5S)-(+)-Germacrone 4,5-epoxide.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the specific CYP substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the CYP substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of different concentrations of the inhibitor compared to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable nonlinear regression software.
-
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of the bioactivity of a test compound like this compound in two independent laboratories.
Caption: Workflow for inter-laboratory cross-validation of bioactivity.
Putative Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated, many sesquiterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The following diagram illustrates a generalized overview of pathways that could potentially be affected by this compound, warranting further investigation.
Caption: Putative signaling pathways modulated by sesquiterpenoids.
Conclusion and Future Directions
The available data suggests that this compound is a potent inhibitor of CYP3A4 and a moderate inhibitor of CYP2C9 and CYP1A2 in vitro. However, the lack of confirmatory studies from independent laboratories highlights a significant gap in the current understanding of its bioactivity.
For researchers, scientists, and drug development professionals, the following steps are recommended:
-
Independent Replication: Conduct independent studies to verify the reported IC50 values for CYP inhibition.
-
Broader Bioactivity Screening: Evaluate the cytotoxic and anti-inflammatory activities of pure this compound using standardized assays to generate comparable quantitative data.
-
Mechanism of Action Studies: Investigate the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
By systematically addressing these research gaps, a more complete and validated profile of this compound's bioactivity can be established, paving the way for its potential development as a therapeutic agent.
Navigating the Research Frontier: A Comparative Guide to the Synergistic Potential of Germacrone 4,5-Epoxide in Oncology
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field in oncology. Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid found in plants of the Curcuma genus, has demonstrated notable anti-cancer properties as a standalone agent. However, to date, a significant gap exists in the scientific literature regarding its synergistic effects when combined with traditional chemotherapy drugs. This guide provides a comprehensive overview of the known anticancer activities of Germacrone 4,5-epoxide, outlines the standard experimental protocols to investigate synergistic potential, and presents a framework for data comparison and visualization to guide future research in this promising area.
Section 1: Anticancer Profile of this compound
This compound has been identified as a potential anti-cancer agent, exhibiting cytotoxic effects against various cancer cell lines. Research indicates that its mechanisms of action are multifaceted, primarily centered on the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Key Anticancer Mechanisms:
-
Apoptosis Induction: Studies have shown that this compound can trigger programmed cell death in cancer cells.
-
Signaling Pathway Modulation: The compound is known to influence critical signaling pathways that are often dysregulated in cancer.
While direct evidence of synergy with chemotherapeutic agents is lacking, one study has suggested a potential role for the related compound, germacrone, in mitigating chemotherapy-induced toxicity. Research has shown that germacrone can reduce cisplatin-induced toxicity in renal proximal tubular cells by inhibiting the organic cation transporter 2 (OCT2), thereby preserving the anti-cancer activity of cisplatin (B142131) in cancer cells.[1] This protective effect on healthy tissues while not compromising anti-tumor efficacy highlights a potential complementary role in chemotherapy regimens.
Section 2: Framework for Evaluating Synergistic Effects
To systematically investigate the synergistic potential of this compound with conventional chemotherapy drugs, a standardized set of experimental protocols is essential. The following methodologies provide a robust framework for generating quantitative data to assess synergy.
Experimental Protocols:
-
Cell Viability Assays (MTT or SRB Assay):
-
Cell Culture: Plate cancer cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a conventional chemotherapy drug (e.g., cisplatin, doxorubicin, paclitaxel), and combinations of both. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add MTT or SRB reagent and incubate as per the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each agent and their combinations.
-
-
Combination Index (CI) Analysis:
-
Data Analysis: Utilize the IC50 values to calculate the Combination Index (CI) using the Chou-Talalay method.
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
-
Apoptosis Assays (Annexin V/PI Staining):
-
Treatment: Treat cancer cells with this compound, a chemotherapy drug, and their combination at their respective IC50 concentrations.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Illustrative Experimental Workflow:
Section 3: Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for comparing the efficacy of different drug combinations. The following tables provide templates for organizing quantitative data from the aforementioned experiments.
Table 1: Comparative IC50 Values (μM) of this compound and Chemotherapy Drugs on Various Cancer Cell Lines
| Cell Line | This compound (IC50) | Chemotherapy Drug (IC50) | Combination (IC50 of Drug A + Drug B) |
| e.g., A549 (Lung) | Data | Data (e.g., Cisplatin) | Data |
| e.g., MCF-7 (Breast) | Data | Data (e.g., Doxorubicin) | Data |
| e.g., HCT116 (Colon) | Data | Data (e.g., Paclitaxel) | Data |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Drug Combinations
| Cell Line | Drug Combination | CI Value | Interpretation |
| e.g., A549 | This compound + Cisplatin | Data (<1, 1, >1) | Synergistic/Additive/Antagonistic |
| e.g., MCF-7 | This compound + Doxorubicin | Data (<1, 1, >1) | Synergistic/Additive/Antagonistic |
| e.g., HCT116 | This compound + Paclitaxel | Data (<1, 1, >1) | Synergistic/Additive/Antagonistic |
Table 3: Apoptosis Induction by this compound and Chemotherapy Drug Combinations (% of Apoptotic Cells)
| Cell Line | Control | This compound | Chemotherapy Drug | Combination |
| e.g., A549 | Data | Data | Data (Cisplatin) | Data |
| e.g., MCF-7 | Data | Data | Data (Doxorubicin) | Data |
| e.g., HCT116 | Data | Data | Data (Paclitaxel) | Data |
Section 4: Visualizing Potential Mechanisms of Synergy
Understanding the molecular pathways affected by combination therapies is key to developing targeted treatments. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the synergistic action of this compound and a conventional chemotherapy drug.
Hypothetical Signaling Pathway for Synergistic Action:
This guide underscores the necessity for dedicated research into the synergistic effects of this compound with conventional chemotherapy. By adopting standardized experimental protocols and clear data presentation, the scientific community can effectively evaluate its potential to enhance current cancer treatment paradigms. The provided frameworks are intended to catalyze and guide these future investigations.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Germacrone 4,5-epoxide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Germacrone 4,5-epoxide, a sesquiterpenoid epoxide utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem[1][2] |
| Molecular Weight | 234.33 g/mol | PubChem[1] |
| Melting Point | 59 °C | Biosynth[3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[4] |
Hazard Assessment and Safety Precautions
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to comply with general laboratory hazardous waste disposal guidelines.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, should be considered hazardous waste.
-
Segregate this waste stream from other incompatible chemicals. Specifically, avoid contact with strong oxidizing agents, strong acids, and strong bases.
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, properly labeled, and chemically compatible waste container.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
3. On-site Neutralization (for small quantities of solutions):
For small amounts of this compound in a solvent, a neutralization step can be considered to reduce its reactivity before disposal. This procedure should only be performed by trained personnel in a controlled environment.
-
Experimental Protocol: Neutralization of this compound Solution
-
Preparation: Work within a certified chemical fume hood. Prepare a solution of 5% sodium hydroxide (B78521) in a suitable solvent (e.g., ethanol) in a separate, appropriately sized container.
-
Dilution: If the this compound waste is concentrated, dilute it with an appropriate solvent (such as the one it is already dissolved in) to reduce the concentration and control the reaction rate.
-
Neutralization: Slowly add the 5% sodium hydroxide solution to the diluted this compound waste while stirring continuously. The epoxide ring will be opened under these basic conditions. Monitor the reaction for any signs of heat generation or off-gassing.
-
pH Adjustment: After the reaction is complete (allow to stir for at least one hour at room temperature), check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1M hydrochloric acid) dropwise.
-
Final Disposal: The neutralized solution should still be collected as hazardous waste.
-
4. Final Disposal:
-
All this compound waste, including the neutralized solution, must be disposed of through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by the environmental health and safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 4. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
